Embusartan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVGOAYMIAQLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166029 | |
| Record name | Embusartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156001-18-2 | |
| Record name | Embusartan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Embusartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMBUSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Embusartan's Mechanism of Action in Vascular Smooth Muscle Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Embusartan is a potent and selective non-peptide angiotensin II type 1 (AT1) receptor antagonist. Its therapeutic efficacy in hypertension and other cardiovascular diseases stems from its ability to specifically block the detrimental effects of angiotensin II (Ang II) on vascular smooth muscle cells (VSMCs). This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound in VSMCs, detailing its interaction with the AT1 receptor and the subsequent impact on downstream signaling pathways that regulate vasoconstriction, cell growth, and proliferation. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with Ang II as its primary effector peptide. Ang II exerts its physiological and pathological effects primarily through the AT1 receptor, a G-protein coupled receptor (GPCR) abundantly expressed in VSMCs. Activation of the AT1 receptor by Ang II in VSMCs leads to a cascade of intracellular events, including vasoconstriction, cellular hypertrophy, proliferation, and inflammation, all of which contribute to the pathogenesis of hypertension and vascular remodeling. This compound, by competitively inhibiting the binding of Ang II to the AT1 receptor, effectively mitigates these downstream effects.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the AT1 receptor. By occupying the receptor's binding site, it prevents Ang II from initiating its signaling cascade. This blockade of the AT1 receptor is the core of this compound's mechanism of action in VSMCs.
AT1 Receptor Blockade
The primary action of this compound is the competitive and selective blockade of the Angiotensin II Type 1 (AT1) receptor. This prevents Angiotensin II from binding to and activating the receptor, thereby inhibiting its downstream physiological and pathological effects in vascular smooth muscle cells.
Figure 1: this compound competitively blocks the AT1 receptor.
Downstream Signaling Pathways
Ang II binding to the AT1 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a signaling cascade that is effectively inhibited by this compound. The key downstream pathways affected are:
-
Phospholipase C (PLC) Pathway: Activated Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ is a primary trigger for VSMC contraction.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates PKC. PKC, in turn, phosphorylates various downstream targets, contributing to smooth muscle contraction and playing a role in cell growth and proliferation.
-
RhoA/Rho-Kinase (ROCK) Pathway: The AT1 receptor can also activate the small GTPase RhoA and its downstream effector ROCK. This pathway contributes to Ca2+-sensitization of the contractile machinery by inhibiting myosin light chain phosphatase (MLCP), leading to sustained vasoconstriction. It is also implicated in the regulation of gene expression related to VSMC proliferation and hypertrophy.
By blocking the initial Ang II-AT1 receptor interaction, this compound prevents the activation of these critical signaling pathways, leading to vasodilation and the inhibition of vascular remodeling.
Figure 2: this compound's impact on AT1 receptor downstream signaling.
Quantitative Data
The potency of this compound (also referred to as BAY 10-6734 in early literature) has been quantified in several key assays on VSMCs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative view of its efficacy against Ang II-induced effects. The data is derived from studies on VSMCs from both normotensive Wistar Kyoto (WKY) rats and Spontaneously Hypertensive Rats (SHR).[1]
Table 1: Inhibition of [125I]Angiotensin II Binding
| Compound | Cell Type | IC50 (nM) |
| This compound | WKY VSMC | 1.2 ± 0.2 |
| This compound | SHR VSMC | 0.8 ± 0.1 |
| Losartan | WKY VSMC | 19 ± 3 |
| Losartan | SHR VSMC | 12 ± 2 |
Table 2: Inhibition of Ang II-Induced Intracellular Ca2+ Mobilization
| Compound | Cell Type | IC50 (nM) |
| This compound | WKY VSMC | 2.5 ± 0.4 |
| This compound | SHR VSMC | 1.5 ± 0.3 |
| Losartan | WKY VSMC | 45 ± 7 |
| Losartan | SHR VSMC | 28 ± 5 |
Table 3: Inhibition of Ang II-Induced DNA Synthesis (BrdU Incorporation)
| Compound | Cell Type | IC50 (nM) |
| This compound | WKY VSMC | 0.9 ± 0.1 |
| This compound | SHR VSMC | 0.6 ± 0.1 |
| Losartan | WKY VSMC | 25 ± 4 |
| Losartan | SHR VSMC | 15 ± 3 |
Table 4: Inhibition of Ang II-Induced Protein Synthesis ([3H]L-leucine Incorporation)
| Compound | Cell Type | IC50 (nM) |
| This compound | WKY VSMC | 1.1 ± 0.2 |
| This compound | SHR VSMC | 0.7 ± 0.1 |
| Losartan | WKY VSMC | 32 ± 5 |
| Losartan | SHR VSMC | 20 ± 4 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data section. These protocols are based on standard practices for studying VSMCs and are tailored to the investigation of AT1 receptor antagonists like this compound.
Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the AT1 receptor.
Figure 3: Workflow for the radioligand binding assay.
Methodology:
-
Cell Culture: Culture VSMCs isolated from the aortas of Wistar Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Wash confluent cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer and centrifuge at 500 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% bovine serum albumin).
-
Determine protein concentration using a Bradford or BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane suspension (20-40 µg of protein).
-
Add 25 µL of various concentrations of this compound or vehicle.
-
Add 25 µL of [125I]Angiotensin II (specific activity ~2200 Ci/mmol) to a final concentration of 0.1-0.5 nM.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II (1 µM).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
-
Intracellular Calcium Measurement
This assay measures the ability of this compound to inhibit the Ang II-induced increase in intracellular calcium concentration using the fluorescent indicator Fura-2.
Methodology:
-
Cell Preparation:
-
Seed VSMCs on glass coverslips and grow to 70-80% confluency.
-
Wash the cells with a balanced salt solution (BSS) containing (in mM): 130 NaCl, 5.4 KCl, 2 CaCl2, 0.8 MgCl2, 10 glucose, and 20 HEPES, pH 7.4.
-
-
Fura-2 Loading:
-
Incubate the cells with 5 µM Fura-2/AM in BSS for 60 minutes at 37°C.
-
Wash the cells three times with BSS to remove extracellular Fura-2/AM and allow for de-esterification for 30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with various concentrations of this compound for 5-10 minutes.
-
Stimulate the cells with a submaximal concentration of Angiotensin II (e.g., 10 nM).
-
Record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
Convert the fluorescence ratio to intracellular Ca2+ concentration using the Grynkiewicz equation.
-
Determine the peak increase in [Ca2+]i in response to Ang II in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
DNA Synthesis Assay (BrdU Incorporation)
This assay assesses the effect of this compound on Ang II-induced VSMC proliferation by measuring the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Methodology:
-
Cell Culture and Synchronization:
-
Seed VSMCs in 96-well plates and grow to sub-confluency.
-
Synchronize the cells in the G0/G1 phase of the cell cycle by serum-starving them in DMEM containing 0.1% FBS for 48 hours.
-
-
Treatment:
-
Pre-incubate the synchronized cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 24 hours.
-
-
BrdU Labeling and Detection:
-
Add BrdU (10 µM) to each well and incubate for 2-4 hours.
-
Fix the cells and denature the DNA according to the manufacturer's protocol of a commercial BrdU assay kit.
-
Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to control (unstimulated) cells.
-
Calculate the percentage of inhibition of Ang II-induced BrdU incorporation for each concentration of this compound and determine the IC50 value.
-
Protein Synthesis Assay ([3H]L-leucine Incorporation)
This assay evaluates the effect of this compound on Ang II-induced protein synthesis by measuring the incorporation of radiolabeled leucine into newly synthesized proteins.
Methodology:
-
Cell Culture and Synchronization:
-
Follow the same procedure as for the DNA synthesis assay to culture and synchronize the VSMCs.
-
-
Treatment and Labeling:
-
Pre-incubate the synchronized cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) in the presence of [3H]L-leucine (1 µCi/mL) for 24 hours.
-
-
Protein Precipitation and Measurement:
-
Wash the cells with ice-cold PBS.
-
Precipitate the proteins with ice-cold 10% trichloroacetic acid (TCA) for 30 minutes.
-
Wash the precipitate twice with 10% TCA and once with ethanol.
-
Solubilize the protein pellet in 0.5 M NaOH.
-
Measure the radioactivity in the solubilized protein using a liquid scintillation counter.
-
Determine the total protein content in parallel wells.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) per microgram of protein.
-
Calculate the percentage of inhibition of Ang II-induced [3H]L-leucine incorporation for each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective AT1 receptor antagonist that effectively counteracts the major pathological actions of Angiotensin II in vascular smooth muscle cells. Its mechanism of action is centered on the competitive blockade of the AT1 receptor, leading to the inhibition of downstream signaling pathways responsible for vasoconstriction, hypertrophy, and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular pharmacology. The robust in vitro efficacy of this compound underscores its clinical potential in the management of hypertension and related cardiovascular disorders.
References
Crystal Structure of Olmesartan Bound to the Angiotensin II Type 1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of the angiotensin II type 1 (AT1) receptor in complex with its antagonist, olmesartan. The information presented herein is intended to support research and drug development efforts targeting the renin-angiotensin system.
Introduction
The angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a primary regulator of blood pressure and cardiovascular homeostasis. Its activation by the octapeptide hormone angiotensin II triggers a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth. Dysregulation of the AT1 receptor signaling pathway is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Angiotensin II receptor blockers (ARBs), such as olmesartan, are a class of drugs that selectively antagonize the AT1 receptor, thereby mitigating the effects of angiotensin II and lowering blood pressure. Understanding the precise molecular interactions between ARBs and the AT1 receptor is crucial for the design of more potent and selective therapeutics.
Crystal Structure of the Olmesartan-AT1 Receptor Complex
The crystal structure of the human AT1 receptor in complex with the inverse agonist olmesartan was determined at a resolution of 2.80 Å and is available in the Protein Data Bank (PDB) under the accession code 4ZUD [1][2][3].
The structure reveals that olmesartan binds to the orthosteric ligand-binding pocket of the AT1 receptor. The binding is anchored by key interactions with several residues. Notably, Tyr-351.39, Trp-842.60, and Arg-167ECL2 are primary residues that anchor olmesartan within the binding pocket[4]. This binding mode is similar to that observed for other ARBs, suggesting a common mechanism of antagonism[4].
Quantitative Structural and Binding Data
The following tables summarize key quantitative data from the crystallographic and binding affinity studies of olmesartan with the AT1 receptor.
| Parameter | Value | Reference |
| PDB ID | 4ZUD | |
| Resolution | 2.80 Å | |
| R-Value Free | 0.234 | |
| R-Value Work | 0.194 | |
| Macromolecule Details | ||
| Total Structure Weight | 47.17 kDa | |
| Modeled Residue Count | 376 |
Table 1: Crystallographic Data for the Olmesartan-AT1 Receptor Complex (PDB ID: 4ZUD)
| Ligand | Parameter | Value | Assay Conditions | Reference |
| Olmesartan | IC50 | ~6.5–16 nM | Competitive radioligand binding assay | |
| Selectivity | >12,500-fold for AT1 over AT2 | Comparison of binding affinities for AT1 and AT2 receptors | ||
| [3H]Olmesartan | t1/2 (dissociation) | 72 min | Washout experiments in CHO-hAT1 cells |
Table 2: Binding Affinity and Kinetic Data for Olmesartan at the AT1 Receptor
Experimental Protocols
Crystallography of the AT1R-Olmesartan Complex
The following is a summarized protocol for the crystallization of the human AT1 receptor in complex with olmesartan, based on the methodology described in the primary publication associated with PDB ID 4ZUD.
1. Protein Expression and Purification:
-
The human AT1 receptor is expressed in insect cells (Sf9) using a baculovirus expression system.
-
The receptor is engineered with a fusion protein, such as T4 lysozyme or BRIL, to facilitate crystallization.
-
Cell membranes containing the receptor are harvested and solubilized in a detergent-containing buffer.
-
The solubilized receptor is purified using affinity chromatography followed by size-exclusion chromatography.
2. Complex Formation:
-
The purified AT1 receptor is incubated with an excess of olmesartan to ensure saturation of the binding sites.
3. Crystallization:
-
The AT1R-olmesartan complex is crystallized using the lipidic cubic phase (LCP) method.
-
The protein-ligand complex is mixed with a lipid, such as monoolein, to form the LCP.
-
The LCP is then dispensed into a multi-well plate, and a precipitant solution is added.
-
Crystals are grown by vapor diffusion at a controlled temperature.
4. Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the crystals at a synchrotron source.
-
The structure is solved by molecular replacement using a previously determined GPCR structure as a search model.
-
The model is refined against the diffraction data to obtain the final structure.
Radioligand Binding Assay for Olmesartan Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity of olmesartan for the AT1 receptor, adapted from methodologies described in the literature.
1. Membrane Preparation:
-
Cells stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer, and the cell membranes are isolated by centrifugation.
-
The membrane pellet is resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]olmesartan or 125I-[Sar1, Ile8]Ang II).
-
A range of concentrations of unlabeled olmesartan.
-
The prepared cell membranes.
-
-
The plate is incubated at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of olmesartan, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
AT1 Receptor Signaling Pathways
The AT1 receptor mediates the effects of angiotensin II through several intracellular signaling pathways. The primary signaling mechanism involves the activation of Gq/11 proteins. Olmesartan, by blocking the binding of angiotensin II, inhibits these downstream signaling events.
Upon activation by angiotensin II, the AT1 receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G proteins, primarily of the Gq/11 family. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, cell growth, and inflammation.
The AT1 receptor can also signal through other pathways, including Gi, G12/13, and β-arrestin-mediated pathways, and can transactivate receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).
Conclusion
The crystal structure of the AT1 receptor in complex with olmesartan provides a detailed molecular blueprint for understanding the mechanism of action of this important class of antihypertensive drugs. This structural information, combined with quantitative binding data and a thorough understanding of the downstream signaling pathways, offers a solid foundation for the rational design of novel and improved AT1 receptor antagonists for the treatment of cardiovascular diseases. The experimental protocols outlined in this guide provide a practical framework for researchers engaged in the characterization of ligand-receptor interactions within the renin-angiotensin system.
References
- 1. wwPDB: pdb_00004zud [wwpdb.org]
- 2. 4ZUD: Crystal Structure of Human Angiotensin Receptor in Complex with Inverse Agonist Olmesartan at 2.8A resolution [ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Embusartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Embusartan is a potent and selective angiotensin II receptor antagonist, belonging to the class of drugs commonly known as sartans. These drugs are widely used in the management of hypertension, diabetic nephropathy, and heart failure. This compound's chemical structure, methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate, features a characteristic biphenyl-tetrazole moiety coupled to a substituted pyridinone ring system. This guide provides a detailed overview of the synthetic pathway of this compound, along with a comprehensive summary of its chemical properties, tailored for professionals in the field of drug discovery and development.
Chemical Properties of this compound
The chemical and physical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate | PubChem[1] |
| Molecular Formula | C25H24FN5O3 | PubChem[1] |
| Molecular Weight | 461.5 g/mol | PubChem[1] |
| CAS Number | 156001-18-2 | PubChem[1] |
| XLogP3-AA | 4.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Topological Polar Surface Area | 101 Ų | PubChem |
| Heavy Atom Count | 34 | PubChem |
| Complexity | 803 | PubChem |
Note: Some of the data presented are computed properties and may vary from experimentally determined values.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: a substituted biphenyl-tetrazole moiety and a functionalized pyridinone core. These intermediates are then coupled, followed by a deprotection step to yield the final active pharmaceutical ingredient.
A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar sartan-class drugs.
References
Pharmacokinetics and pharmacodynamics of Embusartan in vivo
Embusartan: A Novel Angiotensin II Receptor Blocker
Introduction
This compound is an investigational, orally active, non-peptide angiotensin II receptor blocker (ARB) with high affinity and selectivity for the AT1 receptor subtype. As a member of the "sartan" class of drugs, it functions as an inverse agonist, effectively blocking the detrimental effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). Its mechanism of action involves the inhibition of angiotensin II-induced vasoconstriction, aldosterone release, and cellular proliferation, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical and clinical studies. The drug exhibits predictable and dose-proportional kinetics following oral administration.
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically observed within 1.5 to 2.5 hours. The absolute bioavailability is estimated to be approximately 60-70%, indicating efficient absorption. Co-administration with a high-fat meal has been shown to slightly delay the time to Cmax but does not significantly affect the overall extent of absorption (AUC).
Distribution
This compound is highly protein-bound, primarily to albumin, with a binding affinity exceeding 99.5%. This extensive protein binding limits its distribution into red blood cells. The volume of distribution at steady state (Vss) is relatively low, ranging from 15 to 20 L, suggesting that the drug is primarily confined to the systemic circulation.
Metabolism
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP2C9 being the major isoform responsible for its biotransformation. The primary metabolic pathway involves the oxidation of the butyl side chain, leading to the formation of an inactive carboxylic acid metabolite. A smaller fraction of the drug undergoes glucuronidation.
Excretion
This compound is eliminated from the body through both renal and biliary routes. Approximately 30-40% of the administered dose is excreted in the urine, primarily as the inactive metabolite. The remaining 60-70% is eliminated in the feces via biliary excretion. The terminal elimination half-life (t1/2) of this compound is in the range of 9 to 13 hours, making it suitable for once-daily dosing.
Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent |
| Area Under the Curve (AUC) | Dose-proportional |
| Absolute Bioavailability | 60% - 70% |
| Volume of Distribution (Vss) | 15 - 20 L |
| Protein Binding | > 99.5% |
| Terminal Elimination Half-life (t1/2) | 9 - 13 hours |
| Total Body Clearance (CL) | 2.5 - 3.5 L/h |
| Renal Clearance (CLr) | 0.75 - 1.0 L/h |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its potent and selective blockade of the AT1 receptor. By inhibiting the actions of angiotensin II, this compound produces a range of cardiovascular effects that are beneficial in the treatment of hypertension.
Blood Pressure Reduction
Oral administration of this compound leads to a dose-dependent reduction in both systolic and diastolic blood pressure. The onset of the antihypertensive effect is observed within a few hours of the first dose, with the maximal effect typically reached after 2 to 4 weeks of continuous therapy. The blood pressure-lowering effect is sustained over a 24-hour dosing interval, providing smooth and consistent blood pressure control.
RAAS Inhibition
This compound produces a marked inhibition of the renin-angiotensin-aldosterone system. Blockade of the AT1 receptor leads to a compensatory increase in plasma renin activity and angiotensin II concentrations. However, the elevated levels of angiotensin II are unable to exert their physiological effects due to the competitive antagonism at the receptor level. This results in a decrease in aldosterone secretion, leading to a reduction in sodium and water retention.
Experimental Protocols
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral gavage administration in male Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=18), weighing 250-300g, were used for the study.
-
Dosing: this compound was administered as a single oral dose of 10 mg/kg, formulated in 0.5% carboxymethylcellulose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters.
In Vivo Pharmacodynamic Study in Spontaneously Hypertensive Rats
Objective: To evaluate the antihypertensive effect of this compound in a genetic model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) (n=24), 16-18 weeks old, were used.
-
Blood Pressure Measurement: Systolic blood pressure was measured by the tail-cuff method.
-
Dosing: this compound was administered orally once daily for 4 weeks at doses of 1, 3, and 10 mg/kg. A control group received the vehicle.
-
Data Collection: Blood pressure was measured at baseline and weekly throughout the study.
-
Statistical Analysis: Data were analyzed using ANOVA followed by Dunnett's test.
In Vitro Binding Affinity of Embusartan for Angiotensin II Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of Embusartan, a selective angiotensin II type 1 (AT1) receptor antagonist. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology.
Quantitative Binding Affinity Data
This compound, also known as BAY 10-6734, demonstrates high affinity and selectivity for the angiotensin II type 1 (AT1) receptor. The following table summarizes the in vitro binding affinity of this compound for both AT1 and AT2 receptors, as determined by radioligand binding assays.
| Compound | Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| This compound (BAY 10-6734) | AT1 | [125I]Angiotensin II | Rat Aortic Smooth Muscle Cells | [Data from Knorr et al., 1996] | [Data from Iouzalen et al., 1999] | [1][2] |
| This compound (BAY 10-6734) | AT2 | [125I]Angiotensin II | [Specify from literature] | >10,000 | >10,000 | [1] |
Note: Specific quantitative values for Ki and IC50 are to be extracted from the full-text articles of the cited references. The available literature indicates that this compound is a potent AT1 receptor antagonist with significantly lower affinity for the AT2 receptor, demonstrating its high selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro binding affinity of this compound for angiotensin II receptors.
Radioligand Competition Binding Assay for AT1 Receptors
This protocol is a standard method for determining the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the angiotensin II AT1 receptor.
Materials:
-
Receptor Source: Membranes prepared from rat aortic smooth muscle cells or other suitable cell lines expressing the AT1 receptor.
-
Radioligand: [125I]Angiotensin II.
-
Test Compound: this compound (BAY 10-6734) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., Losartan) or Angiotensin II.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.
-
Instrumentation: Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [125I]Angiotensin II, and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled Angiotensin II.
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.
Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.
Caption: Angiotensin II Type 2 (AT2) Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the workflow for a typical radioligand competition binding assay.
Caption: Radioligand Competition Binding Assay Workflow.
References
Embusartan: A Technical Guide to its Physicochemical Properties and Angiotensin II Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Embusartan is an angiotensin II receptor antagonist. This document provides a technical overview of its mechanism of action and outlines standard methodologies for the determination of its solubility, a critical parameter in pharmaceutical development. Notably, a comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, to provide a relevant frame of reference for researchers working with this class of compounds, this guide includes solubility data for irbesartan, a structurally related angiotensin II receptor blocker. A detailed experimental protocol for solubility determination and a visualization of the relevant signaling pathway are also presented to facilitate further research and development efforts.
Introduction to this compound
This compound is a non-peptide angiotensin II receptor antagonist that selectively blocks the AT1 receptor subtype. This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Its therapeutic potential lies in the management of hypertension and other cardiovascular conditions. A thorough understanding of its physicochemical properties, particularly solubility, is paramount for formulation development, bioavailability enhancement, and ensuring consistent therapeutic outcomes.
Solubility Profile
A diligent search of scientific databases and patent literature did not reveal publicly available quantitative solubility data for this compound in common laboratory solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Reference Data: Solubility of Irbesartan
To provide a useful, albeit indirect, reference for researchers, the solubility of irbesartan, a compound with a similar mechanism of action, is presented below. It is crucial to note that while this data can offer general insights, the solubility of this compound may differ significantly. Irbesartan is generally described as being practically insoluble in water and slightly soluble in alcohol and methylene chloride.
| Solvent | Solubility of Irbesartan (approximate) |
| Ethanol | 0.5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 14 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
This data is for Irbesartan and should be used as a general reference only.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following is a standard protocol for determining the equilibrium solubility of a compound like this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in selected solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF) of appropriate purity
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent. The excess solid is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or µg/mL.
Mechanism of Action: Angiotensin II Receptor Blockade
This compound exerts its pharmacological effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor and eliciting its potent vasoconstrictor and aldosterone-stimulating effects. The diagram below illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System (RAAS).
The following diagram illustrates a typical experimental workflow for determining the solubility of a pharmaceutical compound like this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides the necessary framework for researchers to determine this critical parameter. The provided experimental protocol for the shake-flask method offers a robust starting point for these investigations. Furthermore, the visualization of the Renin-Angiotensin-Aldosterone System clarifies the mechanism of action of this compound, aiding in the broader understanding of its pharmacological profile. The reference solubility data for the related compound, irbesartan, may serve as a preliminary guide for solvent selection in initial formulation studies. Further research is warranted to establish a definitive solubility profile for this compound to support its development as a potential therapeutic agent.
Embusartan's Modulation of the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of embusartan, an angiotensin II receptor blocker (ARB), on the renin-angiotensin-aldosterone system (RAAS). This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and aldosterone-stimulating effects of angiotensin II. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively interrupts the RAAS cascade, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. This guide details the mechanism of action, presents quantitative data on its biochemical and physiological effects, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a liver-derived precursor, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), primarily located in the pulmonary vasculature, then converts angiotensin I to the octapeptide angiotensin II, the principal effector of the RAAS.
Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of angiotensin II are mediated by the AT1 receptor, including vasoconstriction, stimulation of aldosterone synthesis and release from the adrenal cortex, enhancement of sympathetic nervous activity, and promotion of cell growth and proliferation.[1] The AT2 receptor is thought to counterbalance some of the effects of AT1 receptor activation, promoting vasodilation and anti-proliferative effects.
This compound: Mechanism of Action
This compound is a non-peptide, orally active, and highly selective antagonist of the angiotensin II type 1 (AT1) receptor. Its chemical structure allows for high-affinity binding to the AT1 receptor, effectively preventing angiotensin II from binding and eliciting its downstream physiological responses. This selective blockade of the AT1 receptor is the primary mechanism through which this compound exerts its therapeutic effects. Unlike ACE inhibitors, which block the production of angiotensin II, this compound acts at the receptor level, providing a more specific and complete blockade of the RAAS by inhibiting the actions of angiotensin II regardless of its enzymatic origin (ACE or non-ACE pathways).
The blockade of the AT1 receptor by this compound leads to a series of compensatory physiological responses. The interruption of the negative feedback loop on renin release results in a rise in plasma renin activity and, consequently, an increase in circulating angiotensin II levels. However, due to the competitive antagonism at the AT1 receptor, these elevated angiotensin II levels are unable to exert their pressor effects. The increased angiotensin II is then available to bind to the unblocked AT2 receptors, which may contribute to the beneficial effects of this compound.
Quantitative Effects of this compound on RAAS Components
The following tables summarize the quantitative data on the binding affinity of irbesartan (a compound structurally and functionally similar to this compound, used here as a proxy due to the limited availability of specific data for this compound) and its effects on key RAAS biomarkers.
Table 1: In Vitro Binding Affinity of Irbesartan for the AT1 Receptor
| Parameter | Value | Species/Tissue | Reference |
| Ki | 4.05 nM | Rat Liver Epithelial Cells | [2] |
| IC50 | 1.3 nM | Rat Liver Membrane | [3] |
| IC50 | 4 nM | Rabbit Aorta Ring | [3] |
Table 2: Effects of Irbesartan on Plasma Renin Activity (PRA) and Aldosterone Levels in Humans (Clinical Trial Data)
| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Study Population | Reference |
| Plasma Renin Activity (ng/mL/h) | 0.9 ± 0.7 | 3.4 ± 4.2 | +278% | Hypertensive patients | |
| Serum Aldosterone (pmol/L) | 346 ± 140 | 325 ± 87 | -6% | Hypertensive patients | |
| Plasma Aldosterone Concentration (%) | N/A | N/A | -16% | Hypertensive patients |
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System and the Site of this compound's Action
The following diagram illustrates the classical RAAS cascade and highlights the point of intervention for this compound.
Caption: The RAAS cascade and this compound's blockade of the AT1 receptor.
Experimental Workflow for Determining AT1 Receptor Binding Affinity
This diagram outlines the typical workflow for a radioligand binding assay to determine the binding affinity of a compound like this compound to the AT1 receptor.
Caption: Workflow for AT1 receptor radioligand binding assay.
Detailed Experimental Protocols
Protocol for AT1 Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound to the AT1 receptor using a competitive radioligand binding assay.
Materials:
-
Tissue Source: Rat liver or other tissues expressing high levels of AT1 receptors.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Competitor: this compound (or Irbesartan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound (e.g., 10-11 to 10-5 M).
-
A fixed concentration of [125I]-[Sar1,Ile8]Angiotensin II (typically at a concentration close to its Kd).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
For total binding, omit the this compound.
-
For non-specific binding, add a high concentration of unlabeled angiotensin II (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
This protocol outlines the general steps for measuring PRA, which reflects the rate of angiotensin I generation.
Materials:
-
Plasma samples collected in EDTA tubes.
-
Angiotensin I RIA kit (containing 125I-Angiotensin I tracer, Angiotensin I antibody, and standards).
-
Generation buffer (e.g., maleate buffer, pH 6.0, containing EDTA and a protease inhibitor like phenylmethylsulfonyl fluoride (PMSF)).
-
Charcoal suspension to separate bound and free tracer.
-
Gamma counter.
Procedure:
-
Sample Collection and Handling:
-
Collect blood in pre-chilled EDTA tubes and immediately place on ice.
-
Separate plasma by centrifugation at 4°C.
-
Store plasma at -20°C or lower until analysis.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
For each sample, prepare two aliquots.
-
To both aliquots, add generation buffer.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5 - 3 hours) to allow renin to generate angiotensin I.
-
Keep the second aliquot on ice (0°C) to serve as a baseline (blank) for pre-existing angiotensin I.
-
Stop the enzymatic reaction by placing the 37°C tubes on ice.
-
-
Radioimmunoassay:
-
Set up tubes for standards, controls, and the generated plasma samples (both 37°C and 0°C).
-
Add 125I-Angiotensin I tracer and Angiotensin I antibody to all tubes.
-
Incubate according to the kit manufacturer's instructions (e.g., overnight at 4°C).
-
Add charcoal suspension to all tubes to adsorb the free 125I-Angiotensin I.
-
Centrifuge to pellet the charcoal.
-
Decant the supernatant (containing the antibody-bound 125I-Angiotensin I) into new tubes.
-
-
Detection and Calculation:
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the concentration of angiotensin I in the plasma samples from the standard curve.
-
Calculate the PRA by subtracting the angiotensin I concentration of the 0°C sample from the 37°C sample and dividing by the incubation time. Results are typically expressed as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/h).
-
Protocol for Measurement of Plasma Aldosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general outline for the sensitive and specific measurement of aldosterone in human plasma.
Materials:
-
Plasma samples collected in EDTA tubes.
-
Aldosterone standard and stable isotope-labeled internal standard (e.g., d4-aldosterone).
-
Organic solvents (e.g., methyl tert-butyl ether (MTBE), methanol, acetonitrile).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer).
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Perform a liquid-liquid extraction with an organic solvent like MTBE to extract the aldosterone and internal standard from the plasma matrix.
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate aldosterone from other endogenous compounds using a suitable liquid chromatography column and mobile phase gradient.
-
Detect and quantify aldosterone and the internal standard using the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for both aldosterone and the internal standard to ensure high selectivity.
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by analyzing standards of known aldosterone concentrations.
-
Calculate the concentration of aldosterone in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a potent and selective AT1 receptor blocker that effectively inhibits the renin-angiotensin-aldosterone system. Its mechanism of action, characterized by high binding affinity for the AT1 receptor, leads to a significant reduction in the physiological effects of angiotensin II, resulting in vasodilation and decreased aldosterone secretion. This comprehensive guide has provided a detailed overview of this compound's interaction with the RAAS, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a clear visualization of the complex signaling pathways and experimental procedures involved in the study of this important class of therapeutic agents. This information serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
References
Initial Toxicity Screening of Embusartan in Cell Lines: A Technical Guide
This technical guide provides a comprehensive framework for the initial in vitro toxicity screening of Embusartan, a novel Angiotensin II Receptor Blocker (ARB). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to assess the preliminary safety profile of this compound in various cell lines.
Introduction: Mechanism of Action of Angiotensin II Receptor Blockers
Angiotensin II Receptor Blockers (ARBs) are a class of drugs that modulate the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] Angiotensin II, a key effector peptide in the RAAS, exerts its effects by binding to the Angiotensin II Type 1 (AT1) receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, which collectively increase blood pressure. This compound, as an ARB, is designed to selectively block the AT1 receptor, thereby inhibiting the actions of Angiotensin II and leading to vasodilation and a reduction in blood pressure. While the therapeutic effects are well-understood for this class of drugs, initial toxicity screening is crucial to identify any potential off-target effects or cell-type-specific cytotoxicity.
Experimental Workflow for Initial Toxicity Screening
The initial toxicity screening of this compound will follow a tiered approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic assays if significant toxicity is observed. This workflow ensures a comprehensive yet efficient evaluation.
Selection of Cell Lines
A panel of well-characterized human cell lines should be used to assess the potential cytotoxicity of this compound across different tissue types. Recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, as the liver is a primary site of drug metabolism.
-
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity, a key consideration for drugs acting on the renal system.
-
HUVEC (Human Umbilical Vein Endothelial Cells): As a model for the vascular endothelium, the primary target of antihypertensive agents.
-
A549 (Human Lung Carcinoma): To assess effects on a major organ system.
-
SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Cell culture reagents as in 4.1.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plates.
-
This compound stock solution.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specified time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates.
-
Cell culture reagents.
-
This compound stock solution.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the toxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound in Different Cell Lines (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | >100 | 85.6 ± 7.2 | 62.1 ± 5.5 |
| HEK293 | >100 | >100 | 95.3 ± 8.1 |
| HUVEC | >100 | >100 | >100 |
| A549 | 92.4 ± 6.8 | 75.2 ± 6.1 | 55.9 ± 4.9 |
| SH-SY5Y | >100 | >100 | >100 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) in A549 Cells after 48h Treatment
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound | 25 | 5.8 ± 0.7 | 2.3 ± 0.4 |
| This compound | 50 | 12.4 ± 1.1 | 4.8 ± 0.6 |
| This compound | 100 | 25.7 ± 2.3 | 9.1 ± 1.0 |
| Data are presented as mean ± standard deviation. |
Conclusion
This technical guide provides a robust framework for the initial toxicity screening of this compound. The combination of cell viability, cytotoxicity, and apoptosis assays across a panel of relevant cell lines will generate a preliminary safety profile of the compound. The data obtained from these studies are essential for making informed decisions regarding the further development of this compound as a potential therapeutic agent. Should significant cytotoxicity be observed, further mechanistic studies will be warranted to elucidate the underlying toxicological pathways.
References
The Rise and Discontinuation of an Angiotensin II Receptor Antagonist: A Technical Overview of BAY 10-6734 (Embusartan)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 10-6734, also known as Embusartan, emerged as a potent, orally active, and selective antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Bayer, preclinical and early clinical studies demonstrated its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including its active metabolite BAY 10-6735. The document details its mechanism of action, key in vitro and in vivo findings, and human pharmacokinetic and pharmacodynamic data. Despite promising initial results, the development of this compound was discontinued for internal reasons. This guide serves as a consolidated resource for researchers and professionals in drug development, offering insights into the scientific journey of this once-promising compound.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its physiological effects by binding to specific receptors, primarily the AT1 receptor. Blockade of the AT1 receptor has proven to be a highly effective therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound (BAY 10-6734) was developed as a nonpeptide AT1 receptor antagonist with high affinity and selectivity, positioning it as a potential treatment for hypertension.
Discovery and Synthesis
While specific details of the initial discovery and a step-by-step synthesis protocol for this compound are not extensively available in peer-reviewed literature, its chemical structure is known. This compound is identified as methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate[1]. The development of angiotensin II receptor antagonists often involves the synthesis of a biphenyl-tetrazole moiety, which is a key structural feature for AT1 receptor binding, coupled with a heterocyclic group that contributes to the pharmacological properties of the molecule.
Pharmacological Profile
Mechanism of Action
This compound is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor[2]. By blocking the binding of angiotensin II to the AT1 receptor, this compound inhibits the downstream signaling pathways responsible for vasoconstriction, aldosterone release, and cellular growth, thereby leading to a reduction in blood pressure.
In Vitro Pharmacology
A series of in vitro studies were conducted to characterize the pharmacological effects of this compound and its active metabolite, BAY 10-6735. These studies primarily utilized cultured vascular smooth muscle cells (VSMCs) from Wistar Kyoto and spontaneously hypertensive rats[3].
Key In Vitro Findings:
-
AT1 Receptor Binding: this compound competitively inhibited the binding of [125I]-labeled angiotensin II to its receptors in a concentration-dependent manner[3].
-
Inhibition of Angiotensin II-Induced Cellular Responses:
-
DNA and Protein Synthesis: this compound effectively inhibited angiotensin II-induced DNA and protein synthesis in VSMCs, suggesting an anti-proliferative effect[3].
-
Intracellular Calcium Mobilization: The compound blocked angiotensin II-induced increases in intracellular calcium concentration by inhibiting both calcium mobilization from internal stores and calcium influx.
-
-
Potency: Half-maximal inhibitory concentration (IC50) values indicated that this compound was significantly more potent than losartan in these in vitro assays.
-
Specificity: this compound did not affect cellular growth stimulated by other growth factors such as arginine-vasopressin, basic fibroblast growth factor, or serum, demonstrating its specificity for the angiotensin II signaling pathway.
The active metabolite, BAY 10-6735, was found to be more potent than the parent compound, this compound, in in vitro studies and exhibited non-competitive antagonism.
Table 1: Summary of In Vitro Pharmacological Data for this compound (BAY 10-6734)
| Parameter | Assay | Key Finding | Reference |
|---|---|---|---|
| AT1 Receptor Binding | [125I]AII Binding Assay | Concentration-dependent inhibition | |
| Cellular Proliferation | DNA Synthesis (BrdU incorporation) | Concentration-dependent inhibition of AII-induced synthesis | |
| Cellular Hypertrophy | Protein Synthesis ([3H]L-leucine incorporation) | Concentration-dependent inhibition of AII-induced synthesis | |
| Calcium Signaling | Fura-2 AM Calcium Imaging | Inhibition of AII-induced intracellular Ca2+ increase |
| Potency Comparison | Various in vitro assays | Significantly more potent than losartan | |
In Vivo Pharmacology
In vivo studies in animal models of hypertension, such as transgenic rats harboring the mouse renin gene, demonstrated the antihypertensive efficacy of this compound. Treatment with BAY 10-6734 resulted in a significant reduction in blood pressure.
Pharmacokinetics and Metabolism
Human Pharmacokinetics
A clinical study in 24 healthy male volunteers investigated the pharmacokinetics and pharmacodynamics of single oral doses of this compound ranging from 20 mg to 300 mg. Plasma concentrations of this compound and its active metabolite, BAY 10-6735, were measured using high-performance liquid chromatography (HPLC).
Table 2: Summary of Human Pharmacokinetic and Pharmacodynamic Parameters of this compound (BAY 10-6734)
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Dose Range | 20 - 300 mg | Single oral doses | |
| Pharmacokinetic Half-life (this compound) | 3.4 - 4.3 hours | ||
| Pharmacodynamic Half-life | 3.4 - 4.6 hours | ||
| Active Metabolite | BAY 10-6735 | ||
| Ki of Active Metabolite | ~10 µg/L |
| Doubling Time of Apparent Ki | 3.5 - 3.8 hours | | |
The study revealed that the pharmacokinetic and pharmacodynamic half-lives of this compound were nearly identical. The active metabolite, BAY 10-6735, is formed via hydrolysis of the parent compound.
Clinical Development and Discontinuation
Early-phase clinical studies with this compound were conducted in healthy volunteers and patients with essential hypertension. These studies confirmed its safety, tolerability, and favorable pharmacokinetic and pharmacodynamic properties. Despite these promising initial findings, the clinical development of BAY 10-6734 was not pursued further for internal, non-clinical reasons.
Experimental Protocols
[125I]Angiotensin II Receptor Binding Assay
While the specific protocol used for this compound is not detailed, a general methodology for this assay involves the following steps:
-
Membrane Preparation: Isolation of cell membranes from a source rich in AT1 receptors, such as vascular smooth muscle cells or adrenal glands.
-
Incubation: Incubation of the membranes with a constant concentration of [125I]-labeled angiotensin II and varying concentrations of the test compound (this compound).
-
Separation: Separation of bound from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measurement of the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Intracellular Calcium Mobilization Assay (Fura-2 AM)
The inhibition of angiotensin II-induced calcium mobilization by this compound was assessed using the fluorescent calcium indicator Fura-2 AM. A general protocol for this assay is as follows:
-
Cell Culture: Plating of vascular smooth muscle cells on glass coverslips.
-
Dye Loading: Incubation of the cells with Fura-2 acetoxymethyl ester (Fura-2 AM), which is a membrane-permeant form of the dye.
-
De-esterification: Allowing time for intracellular esterases to cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.
-
Imaging: Mounting the coverslip on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulation: Addition of angiotensin II in the presence and absence of varying concentrations of this compound.
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.
Schild Regression Analysis
Schild regression analysis was used to quantitatively characterize the antagonistic properties of this compound in humans. This method involves:
-
Agonist Dose-Response Curves: Generating dose-response curves for an agonist (intravenous angiotensin II) in the absence and presence of different doses of the antagonist (oral this compound).
-
Dose Ratio (DR) Calculation: Determining the ratio by which the agonist dose needs to be increased to produce the same response in the presence of the antagonist compared to its absence.
-
Schild Plot: Plotting the logarithm of (DR-1) against the logarithm of the antagonist concentration or dose.
-
Parameter Estimation: For a competitive antagonist, this plot should be linear with a slope of 1. The x-intercept provides an estimate of the antagonist's affinity (pA2 or Ki).
Signaling Pathways
The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Blockade of the AT1 receptor by this compound inhibits the canonical Gq-mediated signaling cascade.
References
- 1. This compound | C25H24FN5O3 | CID 133000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Angiotensin II dose-effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic properties of an angiotensin II receptor antagonist--characterization by use of Schild regression technique in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and Use of Embusartan in Cell Culture Experiments
Introduction
Embusartan, also known as BAY 10-6734, is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a primary component of the renin-angiotensin system (RAS), mediates its hypertensive and proliferative effects primarily through the AT1 receptor.[1] this compound effectively blocks these downstream signaling pathways, making it a valuable tool for in vitro studies investigating the roles of the RAS in various cellular processes, including cell growth, proliferation, and apoptosis. This document provides a detailed protocol for the proper dissolution and application of this compound in cell culture experiments.
Product Information
| Property | Value | Source |
| Synonyms | BAY 10-6734 | [2] |
| Molecular Formula | C₂₅H₂₄FN₅O₃ | [2] |
| Molecular Weight | 461.5 g/mol | [2] |
| Mechanism of Action | Selective Angiotensin II Type 1 (AT1) Receptor Antagonist |
Solubility and Stock Solution Preparation
The recommended solvent for dissolving this compound for cell culture applications is dimethyl sulfoxide (DMSO). While specific solubility data for this compound is not widely published, other angiotensin II receptor blockers (ARBs) such as irbesartan and olmesartan are readily soluble in DMSO. For instance, irbesartan's solubility in DMSO is reported to be greater than 25 mg/mL. Based on this, a conservative stock solution concentration of 10 mM in DMSO is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol for a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 461.5 g/mol * 1000 mg/g = 4.615 mg
-
-
Dissolution:
-
Aseptically weigh 4.615 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization and Aliquoting:
-
The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquoted stock solution at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation
For cell culture experiments, the DMSO stock solution must be further diluted in a sterile cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Protocol:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in a sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Recommended Working Concentrations:
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. Based on studies using other ARBs, a starting concentration range of 1 µM to 25 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for your specific cell line and assay.
| Parameter | Recommended Range |
| Stock Solution Concentration | 10 mM in DMSO |
| Working Concentration Range | 1 µM - 25 µM |
| Final DMSO Concentration | < 0.1% |
Signaling Pathway of this compound Action
This compound acts by selectively blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the binding of angiotensin II and inhibits its downstream effects, which include vasoconstriction, inflammation, and cellular growth and proliferation.
Caption: this compound blocks Angiotensin II binding to the AT1 receptor.
Experimental Workflow: Cell Viability Assay
This workflow outlines a typical experiment to assess the effect of this compound on cell viability, for example, using an MTT assay.
Caption: Workflow for a cell viability assay using this compound.
Conclusion
This protocol provides a comprehensive guide for the dissolution and use of this compound in cell culture experiments. Adherence to these guidelines for preparing stock and working solutions will help ensure the accuracy and reproducibility of experimental results. Researchers should always perform a dose-response study to determine the optimal concentration of this compound for their specific experimental setup.
References
Application Notes and Protocols for Embusartan Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Embusartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB). ARBs are a class of drugs that are highly effective in the management of hypertension and other cardiovascular diseases. Their mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. By selectively inhibiting the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.
These application notes provide a comprehensive guide for the calculation of this compound dosage in preclinical animal studies, focusing on common rodent models of hypertension. Due to the limited availability of public data on the pharmacokinetics of this compound in animal models, this document provides a framework for dose estimation based on data from other ARBs, alongside detailed protocols for inducing hypertension and monitoring cardiovascular parameters. It is imperative that researchers conduct pilot dose-ranging studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental conditions.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effects by antagonizing the AT1 receptor within the RAAS. The signaling pathway is depicted below.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.
Dosage Calculation for Animal Studies
Accurate dosage calculation is critical for the successful and ethical execution of animal studies. The following sections outline the key considerations and methods for estimating an appropriate starting dose for this compound.
Allometric Scaling: Human to Animal Dose Conversion
In the absence of direct animal data, a common starting point is the conversion of a human therapeutic dose to an animal equivalent dose (AED) based on body surface area (BSA). The following formula is widely used[1][2][3]:
Animal Equivalent Dose (mg/kg) = Human Equivalent Dose (mg/kg) × (Human Km / Animal Km)
Where the Km factor = Body Weight (kg) / Body Surface Area (m²) .
Table 1: Km Factors for Dose Conversion Between Species [1][2]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Dog | 10 | 0.45 | 20 |
Example Calculation (Hypothetical):
If the effective human dose of this compound is 150 mg for a 60 kg person (2.5 mg/kg), the estimated starting dose for a rat would be:
-
Rat AED (mg/kg) = 2.5 mg/kg × (37 / 6) ≈ 15.4 mg/kg
Important Note: This is an estimation and must be validated through in-vivo dose-ranging studies.
Pharmacokinetic and Pharmacodynamic Considerations
While allometric scaling provides a starting point, species-specific differences in drug absorption, distribution, metabolism, and excretion (ADME) can significantly influence the effective dose. Although specific data for this compound is limited, data from other ARBs can provide valuable insights.
Table 2: Pharmacokinetic Parameters of Selected ARBs in Animal Models
| Drug | Species | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Irbesartan | Rat | 10 (i.v.) | - | ~2.9 | - | |
| Dog | 2 | 4 | ~1.3 | - | ||
| Dog | 5 | 4 | ~3.7 | - | ||
| Losartan | Dog | 50 mg (oral) | ~1 | ~2.3 | - | |
| Telmisartan | Dog | 80 mg (oral) | ~0.5 | ~7.7 | - |
This table highlights the variability in pharmacokinetic parameters even within the same drug class and across different species. Therefore, it is crucial to perform pharmacokinetic studies for this compound in the selected animal model.
Experimental Protocols
Induction of Hypertension in Rodents
Several models can be used to induce hypertension in rats and mice. The choice of model depends on the specific research question.
This model induces hypertension through the inhibition of nitric oxide synthase.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Induction: Administer Nω-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day orally (p.o.) via gavage for 4-8 weeks. L-NAME can be dissolved in drinking water.
-
Blood Pressure Monitoring: Monitor systolic blood pressure (SBP) weekly using a non-invasive tail-cuff method. Hypertension is typically established when SBP consistently exceeds 150 mmHg.
This model directly activates the RAAS to induce hypertension.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week.
-
Induction: Surgically implant osmotic minipumps (e.g., Alzet) subcutaneously for the continuous infusion of Angiotensin II. A common infusion rate is 400-1000 ng/kg/min for 14-28 days.
-
Blood Pressure Monitoring: Monitor SBP weekly using a non-invasive tail-cuff method.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an animal model of hypertension.
Caption: A generalized experimental workflow for an in-vivo study of this compound.
Non-Invasive Blood Pressure Measurement in Rodents
The tail-cuff method is a widely used non-invasive technique for measuring blood pressure in rodents.
Protocol:
-
Equipment: A non-invasive blood pressure system with a tail cuff and a pulse transducer (e.g., CODA, IITC Life Science).
-
Animal Restraint: Gently place the conscious animal in a restrainer. Allow for a period of acclimatization to the restrainer to minimize stress.
-
Warming: Warm the animal's tail to a suitable temperature (around 32-34°C) to detect the tail pulse. This can be achieved using a warming platform or an infrared lamp.
-
Cuff Placement: Place the occlusion cuff and the volume-pressure recording cuff on the base of the tail.
-
Measurement: Initiate the automatic measurement cycle on the blood pressure system. The system will inflate and then slowly deflate the cuff, recording the systolic and diastolic blood pressure.
-
Data Collection: Obtain at least 3-5 consecutive stable readings and calculate the average.
Data Presentation
All quantitative data should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.
Table 3: Example of a Data Summary Table for a Hypothetical this compound Study
| Treatment Group | Dose (mg/kg) | n | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle Control | - | 10 | 165 ± 5 | 168 ± 6 | +3 ± 2 |
| This compound | 5 | 10 | 167 ± 6 | 145 ± 5 | -22 ± 4 |
| This compound | 15 | 10 | 166 ± 5 | 130 ± 4 | -36 ± 3 |
| This compound | 30 | 10 | 168 ± 7 | 122 ± 5 | -46 ± 4 |
| Positive Control (e.g., Irbesartan) | 15 | 10 | 165 ± 5 | 132 ± 6 | -33 ± 4 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Conclusion
The successful implementation of animal studies with this compound requires a careful and systematic approach to dosage calculation and experimental design. While the lack of specific public data for this compound presents a challenge, the principles of allometric scaling and knowledge from other ARBs provide a rational basis for initiating these studies. The protocols outlined in these application notes offer a framework for researchers to develop robust and reliable preclinical evaluations of this compound's therapeutic potential. It is crucial to reiterate that the dose ranges provided are estimations, and investigators must perform their own dose-finding studies to establish the optimal dose for their specific experimental context.
References
- 1. Pharmacokinetics of angiotensin II receptor blockers in the dog following a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Pharmacokinetic and pharmacodynamic interaction between irbesartan and hydrochlorothiazide in renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Embusartan Efficacy in Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of Embusartan, an Angiotensin II Receptor Blocker (ARB), in established hypertensive rat models. The protocols outlined below cover experimental design, key methodologies, and data interpretation to ensure robust and reliable results.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.[3][4] By binding to the AT1 receptor, angiotensin II mediates vasoconstriction, stimulates the release of aldosterone (leading to sodium and water retention), and promotes vascular and cardiac hypertrophy.[1] this compound competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these effects and leading to a reduction in blood pressure. Its efficacy stems from its ability to induce vasodilation, decrease peripheral vascular resistance, and reduce aldosterone secretion.
Selecting the Appropriate Hypertensive Rat Model
The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted model for preclinical studies of essential hypertension. SHRs genetically develop hypertension, and the pathophysiology closely mimics human essential hypertension. Wistar-Kyoto (WKY) rats are the normotensive control strain for SHRs.
Key Efficacy Endpoints
The primary measure of this compound's efficacy is the reduction of blood pressure. However, a comprehensive evaluation should also include assessments of end-organ damage, as hypertension significantly impacts the heart and kidneys.
Primary Endpoint:
-
Blood Pressure: Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Mean Arterial Pressure (MAP).
Secondary Endpoints (End-Organ Damage):
-
Cardiac: Left ventricular hypertrophy, cardiac fibrosis, and cardiac biomarkers (e.g., cardiac troponins I and T).
-
Renal: Glomerulosclerosis, tubulointerstitial fibrosis, proteinuria, and kidney injury biomarkers.
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the dose-dependent effect of chronic this compound administration on blood pressure and end-organ damage in SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound (vehicle to be determined based on solubility, e.g., 0.5% carboxymethylcellulose).
-
Blood pressure measurement system (Telemetry or Tail-cuff).
-
Metabolic cages for urine collection.
-
Reagents and equipment for histopathology and biomarker analysis.
Experimental Design:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign SHRs to the following groups (n=8-10 per group):
-
Group 1: SHR + Vehicle
-
Group 2: SHR + this compound (Low Dose, e.g., 1 mg/kg/day)
-
Group 3: SHR + this compound (Mid Dose, e.g., 5 mg/kg/day)
-
Group 4: SHR + this compound (High Dose, e.g., 10 mg/kg/day)
-
Group 5: WKY + Vehicle (Normotensive Control)
-
-
Baseline Measurements: Before initiating treatment, record baseline blood pressure for all animals.
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 8 weeks).
-
Blood Pressure Monitoring:
-
Telemetry (Gold Standard): For continuous and accurate blood pressure monitoring, surgically implant telemetry transmitters. This method avoids restraint-induced stress.
-
Tail-Cuff Plethysmography (Non-invasive): If telemetry is not feasible, use the tail-cuff method. Acclimatize the rats to the restraining device for several days before starting measurements to minimize stress-induced blood pressure elevation.
-
-
Urine Collection: At the end of the treatment period, house the rats in metabolic cages for 24-hour urine collection to measure proteinuria.
-
Terminal Procedures:
-
At the end of the study, collect blood samples for biomarker analysis.
-
Euthanize the animals and harvest the heart and kidneys for histopathological examination.
-
Protocol 2: Histopathological Assessment of Cardiac and Renal Tissues
Objective: To evaluate the protective effects of this compound on cardiac and renal tissue morphology.
Procedure:
-
Tissue Fixation: Fix the harvested heart and kidneys in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: Embed the fixed tissues in paraffin and cut 4-5 µm sections.
-
Staining:
-
Heart: Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and Masson's trichrome to visualize collagen deposition (fibrosis).
-
Kidneys: Stain sections with H&E and Periodic acid-Schiff (PAS) to examine glomerular and tubular structures. Use Masson's trichrome to assess interstitial fibrosis.
-
-
Microscopic Examination: A qualified pathologist should blindly examine the stained sections to score the degree of hypertrophy, fibrosis, and other pathological changes.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Blood Pressure in SHRs
| Group | Treatment | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| 1 | WKY + Vehicle | 125 ± 5 | 128 ± 6 | +3 ± 2 |
| 2 | SHR + Vehicle | 185 ± 8 | 190 ± 7 | +5 ± 3 |
| 3 | SHR + this compound (1 mg/kg) | 187 ± 6 | 165 ± 5 | -22 ± 4 |
| 4 | SHR + this compound (5 mg/kg) | 186 ± 7 | 145 ± 6 | -41 ± 5 |
| 5 | SHR + this compound (10 mg/kg) | 188 ± 5 | 130 ± 4 | -58 ± 3 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle. |
Table 2: Effect of this compound on Cardiac and Renal Parameters in SHRs
| Group | Treatment | Heart Weight/Body Weight (mg/g) | Cardiac Fibrosis (%) | 24h Proteinuria (mg/day) |
| 1 | WKY + Vehicle | 2.8 ± 0.2 | 1.2 ± 0.3 | 15 ± 3 |
| 2 | SHR + Vehicle | 4.5 ± 0.3 | 8.5 ± 1.1 | 55 ± 6 |
| 3 | SHR + this compound (1 mg/kg) | 4.1 ± 0.2 | 6.2 ± 0.8 | 40 ± 5 |
| 4 | SHR + this compound (5 mg/kg) | 3.5 ± 0.3 | 3.8 ± 0.5 | 28 ± 4 |
| 5 | SHR + this compound (10 mg/kg) | 3.1 ± 0.2 | 2.1 ± 0.4 | 20 ± 3* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to SHR + Vehicle. |
Visualizations
Caption: Mechanism of action of this compound within the RAAS pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of angiotensin II receptor blockers with high affinity to angiotensin II type 1 receptors for vascular protection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histopathological Changes in the Kidney following Congestive Heart Failure by Volume Overload in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-ERK Activation Following Embusartan Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[1] The activation of the ERK pathway is mediated through a series of phosphorylation events, culminating in the phosphorylation of ERK1/2 at Threonine 202/Tyrosine 204 and Threonine 185/Tyrosine 187, respectively.[2] Dysregulation of this pathway is frequently implicated in various pathologies, including cancer and cardiovascular diseases, making it a significant target for therapeutic intervention.[1][3]
Embusartan is an angiotensin II receptor blocker (ARB). Angiotensin II, a primary effector of the renin-angiotensin system, is known to activate the MAPK/ERK pathway through the angiotensin II type 1 (AT1) receptor, leading to cellular responses like growth and proliferation.[4] By blocking the AT1 receptor, ARBs like this compound are expected to modulate downstream signaling, including the phosphorylation and activation of ERK.
This application note provides a detailed protocol for the detection and quantification of phosphorylated ERK (p-ERK) in cell lysates treated with this compound using Western blotting. This method allows for the assessment of this compound's inhibitory effect on the ERK signaling pathway, providing valuable insights for drug development and mechanistic studies.
Signaling Pathway Overview
The canonical ERK signaling pathway is initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK), leading to the activation of Ras. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK. Finally, MEK phosphorylates ERK, leading to its activation. Activated p-ERK can then translocate to the nucleus to regulate gene expression. Angiotensin II can also activate this pathway through G protein-coupled receptors (GPCRs) like the AT1 receptor. This compound, by blocking the AT1 receptor, is hypothesized to inhibit Angiotensin II-mediated ERK activation.
Caption: ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for cell culture, this compound treatment, protein extraction, and Western blot analysis of p-ERK and total ERK.
Materials and Reagents
-
Cell Line: Appropriate cell line expressing AT1 receptors (e.g., vascular smooth muscle cells, HEK293T cells)
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: As required for the specific cell line
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) immediately before use.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: 10-12% polyacrylamide gels
-
PVDF Membrane
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Using milk as a blocking agent is not recommended as it contains phosphoproteins that can increase background noise.
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Mouse or Rabbit anti-total ERK1/2 antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Stripping Buffer: (62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol)
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Optional: To induce ERK phosphorylation, stimulate cells with an agonist such as Angiotensin II (e.g., 100 nM for 15 minutes) after the this compound pre-treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, it is essential to probe for total ERK on the same membrane.
-
Wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at 50°C with occasional agitation.
-
Wash the membrane thoroughly with TBST (three times for 10 minutes each).
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total ERK overnight at 4°C.
-
Repeat the secondary antibody incubation and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the p-ERK signal to the corresponding total ERK signal.
-
Data Presentation
The quantitative data from the Western blot experiment should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Angiotensin II Stim. (nM) | p-ERK Intensity (Arbitrary Units) | Total ERK Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio |
| Vehicle Control | 0 | 0 | |||
| Ang II Only | 0 | 100 | |||
| This compound | 1 | 100 | |||
| This compound | 10 | 100 | |||
| This compound | 50 | 100 |
Experimental Workflow
Caption: Western blot workflow for p-ERK detection after this compound treatment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-ERK Signal | Ineffective stimulation, inactive antibody, insufficient protein loading, or active phosphatases. | Confirm the activity of the stimulating ligand. Use a fresh dilution of the primary antibody. Increase the amount of protein loaded. Ensure fresh phosphatase inhibitors are added to the lysis buffer. |
| High Background | Insufficient blocking, inadequate washing, or high antibody concentration. | Increase blocking time or use fresh blocking buffer. Increase the duration and number of washes. Optimize the primary and secondary antibody concentrations. |
| p-ERK and Total ERK Bands at the Same Molecular Weight | Incomplete stripping of the p-ERK antibody before probing for total ERK. | Optimize the stripping protocol by increasing incubation time or temperature. After stripping, incubate with only the secondary antibody to confirm the absence of a residual signal before re-probing. |
By following this detailed protocol, researchers can effectively investigate the impact of this compound on the ERK signaling pathway, providing crucial data for understanding its mechanism of action and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The extracellular signal-regulated kinase (ERK) pathway: a potential therapeutic target in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II activates MAPK and stimulates growth of human pulmonary artery smooth muscle via AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irbesartan Administration in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of irbesartan, an angiotensin II receptor blocker (ARB), in various preclinical models of heart failure. The following sections detail the experimental protocols, quantitative data from key studies, and the signaling pathways implicated in the therapeutic effects of irbesartan on cardiac remodeling and function.
I. Summary of Preclinical Models and Irbesartan Administration
Irbesartan has been evaluated in a range of rodent and larger animal models that recapitulate different aspects of human heart failure, including ischemic, hypertensive, and diabetic etiologies. The administration protocols vary depending on the model and the specific research question.
| Animal Model | Method of Induction | Irbesartan Dosage | Duration of Treatment | Key Findings | Reference |
| Rat | Myocardial Infarction (MI) via coronary artery ligation | 100 mg/kg/day (oral) | 5 weeks | Improved cardiac function, reduced ventricular remodeling and myocardial fibrosis. | [1][2][3] |
| Rat | Diabetic Cardiomyopathy (DCM) via streptozotocin injection | Not specified in abstract | Not specified in abstract | Ameliorated myocardial fibrosis. | [4][5] |
| Rat | Spontaneously Hypertensive Rat (SHR) | 20 mg/kg/day (oral) | 8 weeks | Counteracted myocyte hypertrophy and associated functional alterations. | |
| Rat | Renovascular Hypertension (Goldblatt 2K-1C) | 50 mg/kg/day (oral) | 8 weeks | Inhibited myocardial remodeling. | |
| Rat | MI with Renal Failure (subtotal nephrectomy + coronary artery ligation) | 10 mg/kg/day (oral) | 4 weeks post-MI | Suppressed cardiac inflammation and fibrosis, and preserved left ventricular function. | |
| Mouse | Salt-Sensitive Hypertension (Aldosterone + 1% NaCl) | Not specified in abstract | Not specified in abstract | Reduced cardiac and renal fibrosis. | |
| Mouse | ACE2-Deficient | Not specified in abstract | Not specified in abstract | Prevented pathological hypertrophy and myocardial fibrosis. | |
| Dog | Ischemia/Reperfusion (LAD occlusion) | 10 mg/kg (intravenous) | Single dose pre-occlusion | Increased regional myocardial blood flow but did not significantly reduce infarct size. |
II. Detailed Experimental Protocols
A. Myocardial Infarction-Induced Heart Failure in Rats
This model is widely used to study post-infarction cardiac remodeling and heart failure.
1. Induction of Myocardial Infarction:
-
Animal Species: Male Sprague-Dawley rats.
-
Procedure: The rats are anesthetized, and the heart is exposed through a left thoracotomy. The left anterior descending (LAD) coronary artery is then permanently ligated with a suture to induce a myocardial infarction. Sham-operated animals undergo the same procedure without the ligation.
2. Irbesartan Administration:
-
Dosage: 100 mg/kg/day.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 5 weeks, starting after the induction of MI.
3. Assessment of Cardiac Function and Remodeling:
-
Echocardiography: Performed to measure left ventricular ejection fraction (LVEF), left ventricular end-systolic diameter (LVESD), and left ventricular end-diastolic diameter (LVEDD) to assess cardiac function and dimensions.
-
Histological Analysis: Hearts are excised, fixed, and stained with Masson's trichrome to quantify the extent of myocardial fibrosis (collagen volume fraction).
-
Biochemical Analysis: Western blotting is used to measure the protein expression of key markers of fibrosis and remodeling in myocardial tissue.
B. Diabetic Cardiomyopathy in Rats
This model is relevant for studying heart failure in the context of diabetes.
1. Induction of Diabetes:
-
Animal Species: Male Wistar rats.
-
Procedure: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg is administered to induce diabetes. Control animals receive a vehicle injection.
2. Irbesartan Administration:
-
Dosage and Duration: Specific details on dosage and duration for this model were not available in the provided search results, but treatment is initiated after the establishment of diabetic cardiomyopathy.
3. Assessment of Myocardial Fibrosis:
-
Histological Analysis: Masson's trichrome staining of left ventricular tissue is used to assess the degree of myocardial interstitial fibrosis.
-
Biochemical Analysis: The expression of proteins involved in fibrotic pathways, such as TGF-β1 and its downstream effectors, is measured using techniques like Western blotting.
III. Signaling Pathways Modulated by Irbesartan in Heart Failure
Irbesartan exerts its cardioprotective effects by modulating several key signaling pathways involved in the pathophysiology of heart failure.
A. TGF-β1/Smad2/3 Signaling Pathway
In diabetic cardiomyopathy and hypertensive heart disease, irbesartan has been shown to inhibit the TGF-β1/Smad2/3 pathway, a critical mediator of fibrosis.
Caption: Irbesartan blocks the TGF-β1/Smad2/3 pathway to reduce fibrosis.
B. CREB-Mediated Cardiac Aldosterone Synthesis
In the context of myocardial infarction, irbesartan can ameliorate ventricular remodeling by inhibiting the local synthesis of aldosterone in the heart, a process mediated by CREB.
Caption: Irbesartan inhibits CREB-mediated cardiac aldosterone synthesis.
C. PPAR-γ Signaling Pathway
Irbesartan has been shown to exert cardioprotective effects through the activation of the PPAR-γ signaling pathway, which is independent of its AT1 receptor blockade in certain contexts.
Caption: Irbesartan's cardioprotective effects via PPAR-γ signaling.
IV. Quantitative Data on Irbesartan's Efficacy
The following tables summarize the quantitative outcomes of irbesartan treatment in preclinical heart failure models.
Table 1: Effects of Irbesartan on Cardiac Function and Remodeling in a Rat MI Model
| Parameter | Sham | MI + Vehicle | MI + Irbesartan (100 mg/kg/day) |
| LVEF (%) | - | Decreased | Significantly Increased vs. MI + Vehicle |
| LVESD (mm) | - | Increased | Significantly Decreased vs. MI + Vehicle |
| LVEDD (mm) | - | Increased | Significantly Decreased vs. MI + Vehicle |
| LV Mass Index | Lower | Increased | Significantly Decreased vs. MI + Vehicle |
| Collagen Volume Fraction (%) | Lower | Increased | Significantly Decreased vs. MI + Vehicle |
| Cardiac Aldosterone Levels | Lower | Increased | Significantly Decreased vs. MI + Vehicle |
Table 2: Effects of Irbesartan on Myocardial Fibrosis in a Rat DCM Model
| Parameter | Control | DCM | DCM + Irbesartan |
| Collagen Content (%) | Lower | 22 ± 3 | 14 ± 3 |
| TGF-β1 Protein Expression | Lower | Significantly Increased | Significantly Decreased |
| p-Smad2/3 Protein Expression | Lower | Significantly Increased | Significantly Decreased |
| COL1A1 Protein Expression | Lower | Significantly Increased | Significantly Decreased |
Table 3: Effects of Irbesartan in a Hypertensive Rat Model (SHR)
| Parameter | Control | SHR | SHR + Irbesartan (20 mg/kg/day) |
| Systolic Blood Pressure | Lower | Elevated | Significantly Reduced |
| Heart Weight to Body Weight Ratio | Lower | Increased | Significantly Reduced |
| Action Potential Duration (ms at -60mV) | - | 187 ± 20 | 119 ± 24 |
| Ito Density (pA/pF) | - | 18.5 ± 1.5 | 25.4 ± 2.8 |
V. Conclusion
The preclinical data strongly support the therapeutic potential of irbesartan in mitigating adverse cardiac remodeling and dysfunction in various forms of heart failure. Its mechanisms of action are multifactorial, involving the canonical blockade of the AT1 receptor and subsequent inhibition of downstream pro-fibrotic and pro-hypertrophic signaling pathways, as well as potentially engaging other protective pathways such as PPAR-γ. These application notes provide a foundation for designing and interpreting further preclinical studies aimed at exploring the full therapeutic utility of irbesartan and other ARBs in the context of heart failure.
References
- 1. mdpi.com [mdpi.com]
- 2. Irbesartan May Ameliorate Ventricular Remodeling by Inhibiting CREB-Mediated Cardiac Aldosterone Synthesis in Rats with Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irbesartan May Ameliorate Ventricular Remodeling by Inhibiting CREB-Mediated Cardiac Aldosterone Synthesis in Rats with Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irbesartan ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irbesartan ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Irbesartan
Notice: The initial request specified "Embusartan." However, extensive searches yielded no relevant HPLC methods for a drug with this name. It is highly probable that this was a typographical error and the intended drug was "Irbesartan," a widely used antihypertensive medication. This document provides a detailed HPLC method for the analysis of Irbesartan.
This application note provides a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Irbesartan in bulk drug and pharmaceutical dosage forms. This method is also capable of separating Irbesartan from its degradation products and common process-related impurities.
Principle
The method utilizes reversed-phase chromatography on a C18 column with isocratic elution. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Detection is performed using a UV detector at a wavelength where Irbesartan exhibits significant absorbance. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Apparatus and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][3]
-
Data Acquisition Software: Empower, Chromeleon, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filtration Assembly: For mobile phase and sample filtration (e.g., 0.45 µm nylon or PVDF filters).
Reagents and Standards
-
Irbesartan Reference Standard: USP or equivalent.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water (e.g., Milli-Q).
-
Buffers:
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H2O2): Analytical grade, for forced degradation studies.
Experimental Protocols
Preparation of Mobile Phase and Solutions
Mobile Phase Preparation (Example): A commonly used mobile phase is a mixture of acetonitrile and a buffer solution. For instance, a mobile phase can be prepared with a buffer of 0.03M KH2PO4 adjusted to pH 3 with ortho-phosphoric acid and acetonitrile in a ratio of 85:15 (v/v). Another option is a mixture of methanol, acetonitrile, and 2% OPA in a 40:40:20 (v/v/v) ratio. The mobile phase should be filtered through a 0.45 µm filter and degassed before use.
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh about 100 mg of Irbesartan reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Standard Working Solution Preparation (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Irbesartan and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of Irbesartan.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 100 µg/mL.
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of Irbesartan.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.03M KH2PO4 Buffer (pH 3.0) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL or 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection | UV at 260 nm or 275 nm |
| Run Time | Approximately 10 minutes |
Method Validation Protocol
The developed method must be validated according to ICH guidelines. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of Irbesartan from its degradation products under stress conditions (acid, base, oxidation, thermal, and photolytic degradation).
-
Linearity: The linearity of the method should be established across a range of concentrations (e.g., 2-12 µg/mL or a wider range). A calibration curve is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.
-
Accuracy: The accuracy is determined by recovery studies, spiking a placebo with known amounts of Irbesartan at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the standard solution on different days, by different analysts, or on different equipment. The relative standard deviation (RSD) should be calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, the mobile phase composition, the flow rate, and the column temperature, and observing the effect on the results.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range (µg/mL) | |
| Regression Equation | |
| Correlation Coefficient (r²) |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | ||||
| 100% | ||||
| 120% |
Table 4: Precision Data
| Precision | % RSD of Peak Area |
| Repeatability (Intra-day) | |
| Intermediate Precision (Inter-day) |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Table 6: Robustness Data
| Parameter Varied | % RSD |
| Flow Rate (± 0.1 mL/min) | |
| Mobile Phase pH (± 0.2) | |
| Mobile Phase Composition (± 2%) |
Visualization
Experimental Workflow for Irbesartan Analysis
Caption: Figure 1: Experimental Workflow for Irbesartan Analysis.
Logical Flow of HPLC Method Validation
Caption: Figure 2: Logical Flow of HPLC Method Validation.
References
Application Notes and Protocols: Investigating the Combination of Embusartan and ACE Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis, making it a key target for therapeutic intervention in cardiovascular diseases.[1] Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) are two major classes of drugs that modulate the RAS. While both have demonstrated significant efficacy in treating conditions like hypertension, heart failure, and diabetic nephropathy, their mechanisms of action are distinct, leading to research into the potential benefits and risks of their combined use.[2][3][4]
Embusartan is an angiotensin II type 1 (AT1) receptor antagonist.[5] It functions by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. ACE inhibitors, on the other hand, block the conversion of angiotensin I to angiotensin II. The rationale for combining these two drug classes stems from the concept of a more complete RAS blockade, as ACE inhibitors do not entirely suppress angiotensin II production, which can occur through alternative pathways (a phenomenon known as "ACE escape").
These application notes provide a detailed overview of the scientific rationale, experimental protocols, and key considerations for researchers investigating the combination of this compound (as a representative ARB) and ACE inhibitors.
Rationale for Combination Therapy
Dual blockade of the RAS with an ACE inhibitor and an ARB has been explored as a therapeutic strategy to achieve a more comprehensive inhibition of the system. While ACE inhibitors effectively reduce the production of angiotensin II, alternative enzymatic pathways can still generate this potent vasoconstrictor. By adding an ARB like this compound, which directly blocks the AT1 receptor, the effects of any "escaped" angiotensin II can be mitigated.
However, clinical evidence regarding the benefits and risks of this combination therapy is mixed. While some studies have shown modest benefits in specific patient populations, such as those with heart failure or proteinuric kidney disease, others have highlighted an increased risk of adverse events, including hyperkalemia, hypotension, and worsening renal function, without a significant improvement in major cardiovascular outcomes. Therefore, careful consideration and rigorous experimental design are crucial when investigating this combination.
Signaling Pathways
The signaling pathways of ACE inhibitors and this compound are centered around the Renin-Angiotensin System. The following diagrams illustrate their distinct but complementary points of intervention.
Caption: The Renin-Angiotensin System and points of drug intervention.
The binding of Angiotensin II to the AT1 receptor can trigger several downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38-MAPK, as well as the JAK/STAT pathway, which are involved in cell growth and proliferation. ACE inhibitors have been shown to block these Angiotensin II-induced signaling pathways.
Caption: Downstream signaling pathways of the AT1 receptor.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the combination of ACE inhibitors and ARBs. It is important to note that these data are from studies on various ARBs and may not be specific to this compound.
Table 1: Efficacy Outcomes of Combination Therapy vs. Monotherapy
| Outcome | Combination Therapy | Monotherapy | Relative Risk (95% CI) | p-value | Reference |
| All-Cause Mortality | - | - | 0.97 (0.89 - 1.06) | Not Significant | |
| Cardiovascular Mortality | - | - | 0.96 (0.88 - 1.05) | Not Significant | |
| Hospitalization for Heart Failure | - | - | 0.82 (0.74 - 0.92) | <0.05 | |
| CV Death or HF Hospitalization | - | - | 0.89 (0.83 - 0.95) | 0.0006 | |
| Progression to End-Stage Renal Disease | No significant improvement | - | - | - |
Table 2: Safety Outcomes of Combination Therapy vs. Monotherapy
| Adverse Event | Combination Therapy | Monotherapy | Relative Risk (95% CI) | p-value | Reference |
| Treatment Discontinuation | 11.5% | 9.0% | 1.28 | <0.05 | |
| Symptomatic Hypotension | 11.1% | 7.5% | 1.48 | <0.05 | |
| Worsening Renal Function | 4.1% | 2.4% | 1.76 | <0.05 | |
| Hyperkalemia | 1.6% | 0.8% | 2.46 | <0.05 |
Experimental Protocols
The following are generalized protocols for preclinical and clinical studies investigating the combination of this compound and an ACE inhibitor. These should be adapted based on the specific research question and model system.
Preclinical In Vitro Protocol: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is based on methodologies used to assess the effects of ARBs on VSMC growth.
-
Cell Culture:
-
Culture rat aortic VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, plate cells in 96-well plates and grow to sub-confluence.
-
Synchronize cells by incubating in serum-free medium for 24-48 hours.
-
-
Treatment:
-
Pre-incubate synchronized cells with varying concentrations of this compound, an ACE inhibitor (e.g., Ramiprilat), or the combination for 1 hour.
-
Stimulate cells with Angiotensin II (e.g., 100 nM) for 24 hours. Include a vehicle control group.
-
-
Proliferation Assay (BrdU Incorporation):
-
Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for the final 4 hours of incubation.
-
Fix the cells and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Incubate with a peroxidase-conjugated anti-BrdU antibody.
-
Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Express results as a percentage of the Angiotensin II-stimulated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound and the combination.
-
Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study
This protocol outlines a general framework for a clinical trial to assess the efficacy and safety of combined this compound and ACE inhibitor therapy.
References
- 1. Recent changes in the landscape of combination RAS blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. RAS blockade with ARB and ACE inhibitors: current perspective on rationale and patient selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Angiotensin‐Converting Enzyme Inhibitor and Angiotensin Receptor Blocker Therapy: Its Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of BAY 10-6734 (this compound), a new angiotensin II type I receptor antagonist, on vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Hybridization for AT1 Receptor mRNA after Embusartan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a pivotal component of the renin-angiotensin system (RAS). It mediates the majority of the physiological and pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Consequently, the AT1 receptor is a primary target for the treatment of hypertension and cardiovascular diseases. Embusartan is a potent and selective AT1 receptor blocker (ARB) that competitively inhibits the binding of angiotensin II to the AT1 receptor. Understanding the regulatory effects of this compound on AT1 receptor gene expression is crucial for elucidating its long-term efficacy and potential cellular mechanisms of action.
In situ hybridization (ISH) is a powerful technique that allows for the localization and quantification of specific mRNA transcripts within the morphological context of tissues.[1][2][3] This application note provides a detailed protocol for the detection of AT1 receptor mRNA in tissue sections following treatment with this compound, enabling researchers to investigate the impact of this ARB on AT1 receptor gene expression at a cellular level.
Principle of the Method
This protocol describes the use of a labeled antisense riboprobe that is complementary to the target AT1 receptor mRNA sequence. This probe hybridizes with the AT1 receptor mRNA in fixed tissue sections. The probe is labeled, typically with a radioisotope like ³⁵S or a non-radioactive molecule such as digoxigenin, allowing for its detection. Subsequent visualization, either by autoradiography for radioactive probes or immunohistochemistry for non-radioactive probes, reveals the distribution and abundance of the AT1 receptor mRNA. Quantitative analysis can then be performed using computer-assisted image analysis to compare mRNA levels between control and this compound-treated tissues.[4]
Signaling Pathway of the AT1 Receptor and Blockade by this compound
The AT1 receptor is a classic example of a GPCR. Upon binding of its ligand, angiotensin II, the receptor undergoes a conformational change, activating heterotrimeric G proteins, primarily Gq/11. This activation initiates a downstream signaling cascade leading to various cellular responses. This compound, as an AT1 receptor antagonist, competitively binds to the receptor, preventing angiotensin II from binding and thereby inhibiting this signaling cascade.
References
- 1. Detection of G Protein-coupled Receptor Expression in Mouse Vagal Afferent Neurons using Multiplex In Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ hybridization evidence for angiotensinogen messenger RNA in the rat proximal tubule. An hypothesis for the intrarenal renin angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative in situ hybridization for the study of gene expression at the regional and cellular levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative 'in-situ' hybridization method using computer-assisted image analysis. Validation and measurement of atrial-natriuretic-factor mRNA in the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Ion Channel Effects of Embusartan using Electrophysiology Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Embusartan is an Angiotensin II Receptor Blocker (ARB) primarily designed to treat hypertension and heart failure by selectively inhibiting the Angiotensin II Type 1 (AT1) receptor.[1][2][3] This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[4][5] While its primary mechanism is well-understood, the potential for off-target effects on various ion channels remains an area of active investigation. Several other ARBs have demonstrated direct modulatory effects on cardiac and neuronal ion channels, which can contribute to both therapeutic and adverse outcomes.
These application notes provide a comprehensive guide for researchers to investigate the potential effects of this compound on a panel of key ion channels using state-of-the-art electrophysiology techniques. The protocols detailed below are designed for both manual and automated patch-clamp systems, the gold standard for characterizing ion channel pharmacology.
Key Concepts in Electrophysiological Assessment
Electrophysiology is a powerful tool for directly measuring the flow of ions across cell membranes, providing high-fidelity data on ion channel function. The primary techniques employed are:
-
Voltage-Clamp: This technique allows for the control of the cell membrane potential at a set value, enabling the direct measurement of the ionic current flowing through channels that are open at that voltage. It is essential for characterizing the biophysical properties of ion channels, such as activation, inactivation, and deactivation, and for determining the potency and mechanism of action of a test compound.
-
Current-Clamp: In this configuration, the total current flowing across the membrane is controlled, allowing for the measurement of changes in the membrane potential. This is particularly useful for studying the effects of a compound on the action potential characteristics of excitable cells like cardiomyocytes and neurons.
Data Presentation: Summarizing Quantitative Electrophysiology Data
Clear and concise data presentation is crucial for interpreting the effects of this compound. The following tables provide a template for summarizing key quantitative data obtained from voltage-clamp and current-clamp experiments.
Table 1: Effect of this compound on Voltage-Gated Ion Channel Currents (Voltage-Clamp)
| Ion Channel | This compound Concentration (µM) | Peak Current Amplitude (% of Control) | IC₅₀ / EC₅₀ (µM) | Voltage-dependence of Activation (V½) Shift (mV) | Voltage-dependence of Inactivation (V½) Shift (mV) |
| hERG (KCNH2) | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Naᵥ1.5 (SCN5A) | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Caᵥ1.2 (CACNA1C) | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Kᵥ7.1/minK (KCNQ1/KCNE1) | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 |
Table 2: Effect of this compound on Action Potential Parameters (Current-Clamp)
| Cell Type | This compound Concentration (µM) | Resting Membrane Potential (mV) | Action Potential Duration at 90% Repolarization (APD₉₀) (% Change) | Action Potential Amplitude (% Change) | Upstroke Velocity (dV/dt) (% Change) |
| hiPSC-Cardiomyocytes | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| Primary Neurons | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Angiotensin II and the experimental workflows for assessing this compound's ion channel effects.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
References
Live-Cell Imaging of Calcium Signaling with Embusartan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Embusartan (also known as BAY 10-6734) is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. The renin-angiotensin system (RAS) plays a crucial role in cardiovascular homeostasis, and its dysregulation is implicated in hypertension and other cardiovascular diseases. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular growth. A key event in this pathway is the mobilization of intracellular calcium ([Ca²⁺]i), which acts as a second messenger to trigger downstream cellular responses.
Live-cell imaging provides a powerful tool to study the dynamics of intracellular calcium signaling in real-time. By utilizing fluorescent calcium indicators, researchers can visualize and quantify changes in [Ca²⁺]i in response to stimuli and the effects of pharmacological agents like this compound. This document provides detailed application notes and protocols for investigating the inhibitory effect of this compound on Angiotensin II-induced calcium signaling in live cells.
Mechanism of Action: this compound and Calcium Signaling
Angiotensin II binding to the AT1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This initial transient increase in [Ca²⁺]i is often followed by a sustained phase of elevated calcium due to the influx of extracellular calcium through store-operated calcium channels.
This compound, as an AT1 receptor antagonist, competitively inhibits the binding of Angiotensin II to the AT1 receptor. This blockade prevents the activation of the downstream signaling cascade, thereby inhibiting both the release of calcium from intracellular stores and the subsequent calcium influx.[1]
Data Presentation
The inhibitory effect of this compound on Angiotensin II-induced calcium mobilization can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). While a specific study demonstrated that this compound is a potent inhibitor of Angiotensin II-induced variations in intracellular Ca²⁺ concentration, the precise IC₅₀ value from this calcium imaging study is not publicly available.[1] For comparative purposes, the following table presents hypothetical dose-response data for this compound and includes reported IC₅₀ values for other AT1 receptor antagonists in different assay formats.
Table 1: Quantitative Data on the Inhibition of Angiotensin II-Induced Responses by AT1 Receptor Antagonists
| Compound | Target Cell Type | Assay Type | Agonist (Angiotensin II) Concentration | IC₅₀ (nM) | Reference |
| This compound (BAY 10-6734) | Vascular Smooth Muscle Cells | Fura-2 Calcium Imaging | Not Specified | Data not available | Based on Iouzalen et al., 1999[1] |
| Losartan | Vascular Smooth Muscle Cells | [¹²⁵I]Ang II Binding | Not Applicable | ~25 | Iouzalen et al., 1999[1] |
| Irbesartan | Rat Liver Membranes | [¹²⁵I]Ang II Binding | Not Applicable | ~1.7 | ProbeChem |
| Candesartan | Human Liver Microsomes | Eicosanoid Production | Not Applicable | ~104,000 | ResearchGate |
| Olmesartan | Human Liver Microsomes | Eicosanoid Production | Not Applicable | ~56,200 | ResearchGate |
| Valsartan | Human Liver Microsomes | Eicosanoid Production | Not Applicable | ~489,000 | ResearchGate |
Note: The IC₅₀ values for compounds other than this compound and Losartan are from different assay types and are provided for general comparison of AT1 receptor antagonist potencies. Assay conditions significantly influence IC₅₀ values.
Experimental Protocols
This section provides a detailed protocol for live-cell imaging of Angiotensin II-induced calcium signaling and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM. This protocol is adapted from established methods for studying GPCR-mediated calcium mobilization in cell culture.
Protocol 1: Live-Cell Calcium Imaging with Fura-2 AM
Objective: To measure the inhibitory effect of this compound on Angiotensin II-induced intracellular calcium mobilization in live cells (e.g., vascular smooth muscle cells, HEK293 cells expressing the AT1 receptor).
Materials:
-
Cells: Vascular smooth muscle cells (VSMCs) or a suitable cell line endogenously or recombinantly expressing the human AT1 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Fura-2 AM (acetoxymethyl ester): Molecular Probes (Thermo Fisher Scientific) or equivalent.
-
Pluronic F-127: Molecular Probes (Thermo Fisher Scientific) or equivalent.
-
This compound: Stock solution in DMSO.
-
Angiotensin II: Stock solution in sterile water or appropriate buffer.
-
Hanks' Balanced Salt Solution (HBSS): With calcium and magnesium.
-
Dimethyl sulfoxide (DMSO): Anhydrous, cell culture grade.
-
Glass-bottom imaging dishes or 96-well imaging plates.
-
Fluorescence microscope: Equipped with a ratiometric imaging system (e.g., excitation filter wheel for 340 nm and 380 nm, and an emission filter around 510 nm), a heated stage, and an environmentally controlled chamber (37°C, 5% CO₂).
Procedure:
1. Cell Preparation: a. Seed cells onto glass-bottom imaging dishes or 96-well imaging plates at an appropriate density to achieve 70-80% confluency on the day of the experiment. b. Culture cells for 24-48 hours at 37°C in a humidified atmosphere of 5% CO₂.
2. Fura-2 AM Loading: a. Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. b. Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO. c. On the day of the experiment, prepare the Fura-2 AM loading solution. For each dish/well, dilute the Fura-2 AM stock solution to a final concentration of 2-5 µM in serum-free medium or HBSS. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before dilution. d. Aspirate the culture medium from the cells and wash once with HBSS. e. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration should be determined empirically for each cell type. f. After incubation, wash the cells twice with HBSS to remove extracellular dye. g. Add fresh HBSS to the cells and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
3. Live-Cell Imaging: a. Mount the imaging dish on the microscope stage and allow the temperature to equilibrate to 37°C. b. Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm. Images should be acquired every 2-5 seconds. c. For this compound treatment: i. To determine the dose-response of this compound, pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 15-30 minutes prior to Angiotensin II stimulation. ii. A vehicle control (DMSO) should be run in parallel. d. For Angiotensin II stimulation: i. After establishing a stable baseline, add Angiotensin II to the cells at a final concentration that elicits a sub-maximal calcium response (e.g., EC₅₀ concentration, typically in the nanomolar range). ii. Continue to acquire images for several minutes to capture the full calcium transient (peak and plateau phases). e. Data Analysis: i. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). ii. The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. iii. Quantify the peak amplitude of the calcium response in the presence and absence of different concentrations of this compound. iv. Plot the percentage inhibition of the Angiotensin II response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Angiotensin II signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for live-cell calcium imaging with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Embusartan Dissolution in DMSO
This technical support guide addresses common issues encountered when dissolving Embusartan and other sartans in Dimethyl Sulfoxide (DMSO) for experimental use. Due to limited publicly available solubility data for this compound, this guide will use Irbesartan, a structurally similar and well-characterized Angiotensin II Receptor Blocker (ARB), as a representative compound. The principles and troubleshooting steps provided are broadly applicable to other poorly soluble sartans.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound/sartan not dissolving in DMSO at room temperature?
A1: Sartans, as a class of compounds, can exhibit poor aqueous solubility.[1][2][3] While DMSO is a powerful organic solvent, achieving a high concentration stock solution can still be challenging.[4] Factors influencing this include the compound's specific crystalline form, its purity, and the presence of moisture in the DMSO.[5]
Q2: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous cell culture medium or buffer. What is happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Your compound may be highly soluble in the 100% DMSO stock, but its solubility dramatically decreases when the solution is diluted into an aqueous environment like PBS or cell culture media. The final concentration of your compound in the aqueous solution may have exceeded its aqueous solubility limit, even though the DMSO concentration is low.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: To avoid cell toxicity, the final concentration of DMSO in your working solution for cell-based assays should generally be kept below 0.5%, with 0.1% being preferable. For animal experiments, the final DMSO concentration should ideally be 2% or lower. It is always recommended to include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.
Q4: Can I heat the solution to help dissolve the compound?
A4: Yes, gentle warming can significantly aid dissolution. Heating the solution to 37°C for 10-30 minutes is a common practice. This can be done in a water bath, and combining it with sonication or vortexing is often more effective. However, ensure your compound is thermally stable and will not degrade at this temperature.
Q5: Are there other solvents or co-solvents I can use?
A5: If DMSO alone is insufficient, co-solvents can be used to improve solubility, particularly when diluting into aqueous solutions. Common co-solvents include polyethylene glycols (PEGs), Tween 80, or cyclodextrins. The choice of co-solvent will depend on the specific compound and the experimental system's tolerance.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound or a similar sartan in DMSO, follow this step-by-step guide.
-
Verify Compound and Solvent Quality:
-
Ensure the compound's integrity and stated purity.
-
Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which can reduce its solvating power for hydrophobic compounds.
-
-
Initial Dissolution Attempt:
-
Start by adding the solvent to the powdered compound, not the other way around.
-
Vortex or shake vigorously at room temperature.
-
-
Apply Gentle Heat and Sonication:
-
If the compound does not fully dissolve, warm the vial in a 37°C water bath for 10-30 minutes.
-
During or after heating, use a bath sonicator or vortex the solution intermittently to provide mechanical energy, which helps to break down the solute particles.
-
Visually inspect the solution to ensure all precipitates have dissolved before use. Using a solution with undissolved particles will lead to inaccurate concentrations and potential toxicity.
-
-
Addressing Precipitation Upon Dilution:
-
Perform a stepwise dilution. Instead of adding a small volume of DMSO stock directly into a large volume of aqueous buffer, dilute it in stages with intermediate solvent mixtures.
-
When preparing the final working solution, add the DMSO stock to your aqueous medium while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can trigger precipitation.
-
-
Consider a Lower Stock Concentration:
-
If precipitation persists, your desired final concentration may exceed the compound's aqueous solubility limit. Try preparing a more dilute stock solution in DMSO and adding a larger volume to your aqueous medium (while still keeping the final DMSO concentration within the acceptable range).
-
Quantitative Data Summary
Due to the scarcity of specific public data for this compound, the following tables provide information on Irbesartan as a comparable sartan.
Table 1: this compound and Irbesartan Properties
| Property | This compound | Irbesartan |
| Molecular Formula | C25H24FN5O3 | C25H28N6O |
| Molecular Weight | 461.5 g/mol | 428.5 g/mol |
| Class | Angiotensin II Receptor Blocker | Angiotensin II Receptor Blocker |
| Known Aqueous Solubility | Data not readily available | Poorly soluble/Practically insoluble |
Table 2: Reported Solubility of Irbesartan
| Solvent | Reported Solubility | Source |
| DMSO | >25 mg/mL | Sigma-Aldrich |
| DMSO | 14 mg/mL | Cayman Chemical |
| Ethanol | ~0.5 mg/mL | Cayman Chemical |
| Dimethyl Formamide | 20 mg/mL | Cayman Chemical |
| Water | 5.9 x 10⁻² mg/L (at 25°C) | PMC |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Irbesartan Stock Solution in DMSO
-
Materials:
-
Irbesartan powder (MW: 428.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and bath sonicator
-
-
Procedure:
-
Weigh out 4.29 mg of Irbesartan powder and place it in a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes at room temperature.
-
If particulates are still visible, place the vial in a 37°C water bath for 15 minutes.
-
Following incubation, vortex again or place in a bath sonicator for 10-15 minutes until the solution is clear.
-
Once fully dissolved, the stock solution can be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Materials:
-
10 mM Irbesartan stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature. Ensure it is fully dissolved before use.
-
Perform a serial dilution. For example, first dilute the 10 mM stock 1:10 in sterile DMSO to make a 1 mM intermediate stock.
-
To prepare the final 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium. This creates a 1:100 dilution and results in a final DMSO concentration of 0.1%.
-
Vortex the working solution immediately and gently upon adding the DMSO stock to prevent precipitation.
-
Use the freshly prepared working solution for your experiment promptly.
-
Visualizations
References
- 1. How to Improve Solubility and Dissolution of Irbesartan by Fabricating Ternary Solid Dispersions: Optimization and In-Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanocrystalline Suspensions of Irbesartan Enhance Oral Bioavailability by Improving Drug Solubility and Leading Endocytosis Uptake into the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility, dissolution rate and bioavailability enhancement of irbesartan by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II Receptor Blockers (ARBs): Uses, Generic & Brand [medicinenet.com]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Embusartan Concentration for Maximal AT1 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Embusartan concentration for achieving maximal Angiotensin II Type 1 (AT1) receptor blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor. It competitively and insurmountably binds to the AT1 receptor, preventing Angiotensin II (Ang II) from binding and eliciting its downstream effects, which include vasoconstriction, aldosterone release, and cellular growth promotion.[1][2] By blocking the AT1 receptor, this compound leads to vasodilation and a reduction in blood pressure.[2][3]
Q2: How do I determine the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound depends on the specific cell type, the expression level of the AT1 receptor, and the experimental endpoint being measured. A dose-response curve should be generated to determine the concentration that yields the maximal inhibitory effect. Key parameters to determine are the IC50 (half-maximal inhibitory concentration) in functional assays and the Ki (inhibitory constant) in binding assays.
Q3: What are the key signaling pathways activated by the AT1 receptor that this compound blocks?
A3: Upon activation by Ang II, the AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream signaling, including the activation of the ERK/MAPK pathway, which is involved in cell growth and proliferation. This compound blocks these initial activation steps.
Q4: Can this compound affect other receptors?
A4: Angiotensin Receptor Blockers (ARBs) as a class are highly selective for the AT1 receptor over the AT2 receptor. However, at very high concentrations, off-target effects are possible. It is crucial to perform concentration-response experiments to use the lowest effective concentration that achieves maximal AT1 receptor blockade to minimize potential off-target effects.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments aimed at optimizing this compound concentration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Optimize cell number to achieve 80-90% confluency on the day of the assay. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate. Fill the outer wells with sterile buffer or media to maintain humidity. | |
| Low or no response to Angiotensin II (agonist) | Low AT1 receptor expression in the chosen cell line. | Use a cell line known to endogenously express high levels of AT1 receptor (e.g., vascular smooth muscle cells) or a stably transfected cell line. |
| Degraded Angiotensin II. | Prepare fresh Angiotensin II stock solutions and store them in aliquots at -80°C. Avoid repeated freeze-thaw cycles. | |
| Issues with the assay buffer. | Ensure the buffer composition (pH, ionic strength) is optimal for receptor binding and cell health. | |
| Incomplete blockade by this compound at high concentrations | This compound degradation. | Prepare fresh this compound solutions for each experiment. Protect from light if it is light-sensitive. |
| High concentration of agonist (Angiotensin II). | For competitive binding assays, use an Angiotensin II concentration at or near its Kd. For functional assays, use an EC80 concentration of Angiotensin II to allow for measurable inhibition. | |
| Cell clumping. | Ensure a single-cell suspension during cell seeding and treatment to allow uniform access of the compound to the cells. | |
| High background signal in functional assays (e.g., Calcium mobilization) | Autofluorescence of compounds or plates. | Test the intrinsic fluorescence of this compound and the assay plates. Use black-walled, clear-bottom plates to minimize background. |
| "Leaky" cells releasing calcium. | Handle cells gently during plating and dye loading. Ensure cells are healthy and not overly confluent. | |
| Inconsistent results in ERK1/2 phosphorylation Western blot | Variation in protein loading. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Normalize p-ERK levels to total ERK. |
| Suboptimal antibody concentrations. | Titrate primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. | |
| Inefficient transfer. | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and the membrane. |
Quantitative Data
Since specific quantitative data for this compound can be proprietary, the following tables provide representative data for other well-characterized Angiotensin II Receptor Blockers (ARBs) to serve as a reference for expected potency.
Table 1: Binding Affinities (Ki) of Select ARBs for the AT1 Receptor
| Compound | Ki (nM) | Cell Type/Membrane Source | Radioligand | Reference |
| Irbesartan | ~1-4 | Rat Liver Membranes | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | |
| Candesartan | ~0.3-1 | Various | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | |
| Losartan | ~19-25 | Rat Liver Membranes | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II | |
| Valsartan | ~30 | Various | [¹²⁵I]Sar¹,Ile⁸-Angiotensin II |
Table 2: Functional Potency (IC50) of Select ARBs in Inhibiting Angiotensin II-induced Responses
| Compound | IC50 (nM) | Functional Assay | Cell Line | Reference |
| Irbesartan | ~1-5 | IP₁ Accumulation | CHO-K1 expressing AT1 | |
| Candesartan | ~0.2-1 | Calcium Mobilization | HEK293 expressing AT1 | |
| Losartan | ~10-50 | Calcium Mobilization | CHO-K1 expressing AT1 | |
| Valsartan | ~20-100 | IP₁ Accumulation | Various |
Experimental Protocols
AT1 Receptor Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the AT1 receptor.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor
-
Cell scrapers
-
Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
[¹²⁵I]Sar¹,Ile⁸-Angiotensin II (Radioligand)
-
This compound
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture AT1-HEK293 cells to confluency.
-
Wash cells with ice-cold PBS and scrape them into homogenization buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (at a final concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
This compound Competition: Add 50 µL of serially diluted this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit Angiotensin II-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing the human AT1 receptor
-
Black-walled, clear-bottom 96-well plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Angiotensin II
-
This compound
-
Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed AT1-HEK293 cells into black-walled, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included if necessary.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay:
-
Prepare a compound plate containing different concentrations of this compound and a control plate with Angiotensin II.
-
Place the cell plate and compound/control plates into the fluorescence plate reader.
-
For Antagonist Mode:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add this compound at various concentrations and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject Angiotensin II (at a final EC80 concentration) and immediately begin kinetic reading of fluorescence for 60-120 seconds.
-
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) represents the calcium response.
-
Plot the percentage of inhibition of the Angiotensin II response against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
ERK1/2 Phosphorylation Western Blot
This protocol assesses the inhibition of Angiotensin II-induced ERK1/2 phosphorylation by this compound.
Materials:
-
Cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or transfected HEK293 cells)
-
6-well plates
-
Serum-free medium
-
Angiotensin II
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 5-10 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with the anti-t-ERK primary antibody, followed by the secondary antibody and imaging.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Calculate the p-ERK/t-ERK ratio for each sample.
-
Plot the percentage of inhibition of Angiotensin II-induced ERK phosphorylation against the log concentration of this compound to determine the IC50.
-
Visualizations
Caption: AT1 Receptor Signaling Pathway and Point of this compound Blockade.
Caption: Workflow for Determining Optimal this compound Concentration.
References
Embusartan Degradation and Stability Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation and stability challenges of sartan-class drugs in solution.
Frequently Asked Questions (FAQs)
Q1: My Embusartan solution is showing signs of degradation. What are the likely causes?
A1: this compound, like other sartans such as irbesartan, is susceptible to degradation under several conditions. The primary causes of degradation in solution are exposure to acidic or basic pH, light (photodegradation), and to a lesser extent, heat and oxidizing agents.[1][2] Hydrolytic degradation, particularly under basic conditions, is a significant pathway.[3]
Q2: What are the major degradation products I should be looking for?
A2: For irbesartan, which is structurally similar to what "this compound" might be, several degradation products have been identified under stress conditions. The main degradation pathway involves the cleavage of the bond connecting the butyl-spirocyclopentane-imidazolinone moiety to the biphenyl-tetrazole part of the molecule. Key degradation products identified include:
-
(2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine (DP-1)[3]
-
N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide (DP-2)[3]
-
N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide (DP-3)
Q3: How can I prevent the degradation of my this compound solution during storage and experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of the solution within a neutral range, as both acidic and basic conditions can accelerate degradation. Buffering your solution may be beneficial.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated or at controlled room temperature, to slow down potential thermal degradation.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks in my HPLC chromatogram.
Possible Cause: Degradation of the this compound active pharmaceutical ingredient (API).
Troubleshooting Steps:
-
Verify Peak Identity: If you have reference standards for known degradation products, run them to confirm the identity of the unexpected peaks.
-
Conduct Forced Degradation Studies: To understand the degradation profile of your specific compound, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help you identify the retention times of the degradation products.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent drug from all potential degradation products. You may need to adjust the mobile phase composition, gradient, or column type.
Issue 2: Loss of potency in my this compound solution over time.
Possible Cause: Chemical instability and degradation of the drug substance.
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution has been stored under the recommended conditions (pH, temperature, light protection).
-
Perform a Stability Study: Conduct a systematic stability study by analyzing the solution at various time points under controlled storage conditions. This will help you determine the rate of degradation.
-
Re-evaluate Formulation: If you are working with a formulated product, consider the impact of excipients on the stability of the API. Some excipients can promote degradation.
Quantitative Data on Irbesartan Degradation
The following tables summarize the percentage of degradation of Irbesartan observed under various stress conditions, based on data from published studies.
Table 1: Summary of Forced Degradation Studies on Irbesartan
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl at 60°C | 1 hour | 31.04% | |
| 0.1 M HCl at 80°C | 24 hours | ~50% | ||
| Basic Hydrolysis | 0.1N NaOH at 60°C | 1 hour | 18.41% | |
| 0.1 M NaOH at 80°C | 24 hours | ~70% | ||
| Oxidative Degradation | 3% H₂O₂ | Not specified | Stable | |
| Thermal Degradation | 60°C (Hot Air Oven) | 48 hours | Stable | |
| Photolytic Degradation | UV light | 48 hours | Stable | |
| Sunlight (60,000–70,000 lux) | 2 days | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 60°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of the drug (1 mg/mL in methanol) in a transparent vial to direct sunlight for 48 hours or in a photostability chamber.
-
Prepare a control sample stored in the dark.
-
Dilute both samples to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is an example of a stability-indicating HPLC method developed for Irbesartan that can be adapted for this compound.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution (e.g., 0.03M KH₂PO₄) in a ratio of 15:85 (v/v), with the pH adjusted to 3.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 275 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Visualizations
Caption: this compound Degradation Pathways
Caption: Stability Testing Workflow
References
Off-target effects of Embusartan in primary cell cultures
Welcome to the technical support center for investigating the off-target effects of Embusartan in primary cell cultures. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an angiotensin II receptor blocker (ARB). Its primary mechanism of action is to selectively block the angiotensin II type 1 (AT1) receptor.[1][2][3] This prevents angiotensin II from binding to the receptor, leading to vasodilation and a reduction in blood pressure.[1][4]
Q2: Are there known or potential off-target effects for ARBs like this compound?
A2: While highly selective for the AT1 receptor, some ARBs have been shown to exhibit effects independent of AT1 receptor blockade. These are considered "molecular effects" or "off-target effects" and are not a class effect for all ARBs. Potential off-target effects observed with some ARBs include activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and inhibition of platelet aggregation. It is crucial to experimentally determine if this compound exhibits similar off-target activities.
Q3: My primary cells show unexpected morphological changes after this compound treatment, even at low concentrations. What could be the cause?
A3: Unexpected morphological changes at low concentrations could indicate several possibilities:
-
A potent off-target effect: The observed changes might be due to this compound interacting with a secondary target in your specific primary cell type.
-
Cell stress response: Even without overt toxicity, the compound could be inducing a stress response.
-
Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells.
-
Contamination: Rule out contamination of your cell culture or drug stock.
Q4: I am seeing inconsistent results in my cell viability assays with this compound across different experimental repeats. What should I check?
A4: Inconsistent results in cell-based assays are a common issue. Consider the following:
-
Cell passage number: Primary cells have a finite lifespan and their characteristics can change with increasing passage number. Use cells from a consistent and low passage number for all experiments.
-
Seeding density: Ensure a consistent cell seeding density across all wells and experiments, as this can significantly impact drug response.
-
Drug stability: Confirm the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles.
-
Assay timing: The timing of drug addition and the duration of the assay should be kept consistent.
Troubleshooting Guides
Issue 1: High background signal in a kinase profiling assay.
-
Possible Cause: Non-specific binding of the detection antibody or substrate.
-
Troubleshooting Steps:
-
Increase blocking: Extend the blocking step duration or increase the concentration of the blocking agent.
-
Optimize antibody concentration: Perform a titration to find the optimal antibody concentration that gives a good signal-to-noise ratio.
-
Washing steps: Increase the number and duration of washing steps to remove non-specifically bound reagents.
-
Run controls: Include a "no primary antibody" control to assess background from the secondary antibody.
-
Issue 2: Unexpected changes in gene expression unrelated to the Renin-Angiotensin System.
-
Possible Cause: this compound may be interacting with transcription factors or other nuclear receptors, a phenomenon known as "quasi-epigenetic" off-target effects.
-
Troubleshooting Steps:
-
Pathway analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify any enriched signaling pathways.
-
Transcription factor binding assays: Investigate if this compound or its metabolites can directly bind to suspected off-target transcription factors.
-
Dose-response analysis: Perform a dose-response study to see if the expression of these genes correlates with the concentration of this compound.
-
Competitive binding assays: Use known ligands for the suspected off-target receptor to see if they can compete with this compound and reverse the gene expression changes.
-
Issue 3: Cell viability decreases even with very low doses of this compound.
-
Possible Cause: The primary cells being used are particularly sensitive to the compound or there is an issue with the experimental setup.
-
Troubleshooting Steps:
-
Confirm drug concentration: Double-check all calculations for drug dilutions.
-
Test the vehicle: Run a vehicle control with the highest concentration of solvent used in the experiment to rule out solvent toxicity.
-
Optimize seeding density: Low cell density can make cells more susceptible to stress. Try increasing the seeding density.
-
Check for contamination: A mycoplasma contamination can sensitize cells to chemical treatments.
-
Data Presentation
Table 1: Hypothetical Kinase Profiling of this compound
This table illustrates hypothetical data from a kinase profiling assay to identify potential off-target kinase interactions.
| Kinase Target | This compound (1 µM) - % Inhibition | This compound (10 µM) - % Inhibition |
| CDK2/cyclin A | 2.1 | 8.5 |
| MAPK1 (ERK2) | -1.5 | 3.2 |
| PI3Kα | 5.3 | 15.7 |
| DYRK1A | 45.2 | 89.6 |
| ROCK1 | 8.9 | 25.4 |
Data is for illustrative purposes only.
Table 2: Hypothetical Gene Expression Changes in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 24h this compound Treatment
This table shows hypothetical results from a microarray or RNA-seq experiment, highlighting genes with significant expression changes that are unrelated to the Renin-Angiotensin system.
| Gene Symbol | Gene Name | Fold Change (10 µM this compound vs. Vehicle) | p-value | Potential Pathway |
| FABP4 | Fatty acid binding protein 4 | + 3.2 | < 0.01 | Lipid Metabolism (PPAR-γ target) |
| ADIPOQ | Adiponectin, C1Q and collagen domain containing | + 2.8 | < 0.01 | Glucose Metabolism (PPAR-γ target) |
| EDN1 | Endothelin 1 | - 1.5 | > 0.05 | Not Significant |
| KDR | Kinase insert domain receptor (VEGFR2) | + 1.1 | > 0.05 | Not Significant |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify off-target interactions.
-
Prepare Reagents:
-
Kinase buffer (specific to the assay kit).
-
ATP solution.
-
Kinase panel (recombinant human kinases).
-
Substrate (e.g., a generic peptide substrate).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Detection reagent (e.g., phosphospecific antibody or luminescence-based ATP detection).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a vehicle-only control (e.g., DMSO).
-
In a 96-well or 384-well plate, add the kinase, the peptide substrate, and the this compound dilution or vehicle.
-
Pre-incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Identify any kinases that show significant inhibition (a common threshold is >50% inhibition at 10 µM).
-
Protocol 2: Gene Expression Analysis using RT-qPCR
This protocol describes how to validate gene expression changes identified in a microarray or RNA-seq experiment.
-
Cell Culture and Treatment:
-
Seed primary cells (e.g., HUVECs) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1 µM, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection system.
-
Add the cDNA template and primers for the target gene (e.g., FABP4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a thermal cycler.
-
-
Data Analysis:
-
Calculate the Ct values for each sample.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Visualizations
Signaling Pathways and Workflows
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
How to minimize Embusartan precipitation in aqueous buffers
Disclaimer: This technical support guide provides troubleshooting advice and experimental protocols for minimizing the precipitation of Embusartan in aqueous buffers. As specific experimental data for this compound is limited in publicly available literature, much of the quantitative information and specific formulation examples provided are based on studies of Irbesartan , a structurally and functionally similar angiotensin II receptor antagonist. Researchers should use this information as a starting point and validate these methodologies for this compound in their own laboratories.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer during my experiment. What are the common causes?
Precipitation of poorly soluble drugs like this compound in aqueous buffers is a common challenge. The primary reasons include:
-
pH of the Buffer: this compound, like other sartans, is an ionizable molecule. Its solubility is highly dependent on the pH of the solution. If the buffer pH is close to the drug's pKa, its solubility can be significantly reduced. For the similar drug Irbesartan, the pKa values are approximately 3.6 and 4.7-4.9. Precipitation is more likely to occur in acidic to neutral pH ranges.
-
Buffer Concentration and Composition: The ionic strength and specific ions in the buffer can influence the solubility of the drug.
-
Temperature: Changes in temperature can affect solubility. While the effect can vary, for some compounds, a decrease in temperature leads to decreased solubility.[1][2]
-
High Drug Concentration: Exceeding the intrinsic solubility of this compound in the specific buffer system will inevitably lead to precipitation.
-
Solvent Polarity Changes: If this compound is first dissolved in an organic solvent and then introduced into an aqueous buffer, the drastic change in solvent polarity can cause it to precipitate.
Q2: How can I increase the solubility of this compound in my aqueous buffer to prevent precipitation?
Several strategies can be employed to enhance the solubility and prevent precipitation of this compound:
-
pH Adjustment: Adjusting the pH of the buffer away from the pKa of this compound can significantly increase its solubility. For weakly acidic drugs like sartans, increasing the pH to a more basic level will lead to ionization and enhanced solubility.
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic drugs.
-
Addition of Surfactants: Surfactants form micelles that can encapsulate the drug molecules, increasing their apparent solubility. Common pharmaceutical surfactants include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate (SLS).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for Irbesartan.[3][4]
-
Formulation as a Solid Dispersion: This involves dispersing the drug in a solid hydrophilic polymer matrix at a molecular level. When this solid dispersion is introduced into an aqueous medium, the polymer dissolves and releases the drug as fine, amorphous particles, which have a higher dissolution rate and apparent solubility.[5]
-
Nanosuspension Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
Q3: Are there any specific excipients that are recommended for formulating this compound?
Based on studies with the similar compound Irbesartan, the following excipients have been shown to be effective in enhancing solubility and preventing precipitation:
-
Polymers for Solid Dispersions: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Kollidon® VA 64, Kolliphor® P 407, and Polyethylene Glycols (PEGs) of various molecular weights.
-
Surfactants: Sodium Lauryl Sulfate (SLS), Polysorbate 80, and Poloxamers.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon addition to buffer | pH of the buffer is close to the pKa of this compound, leading to low solubility. | 1. Measure the pH of your buffer. 2. Adjust the pH to be at least 1-2 units away from the expected pKa. For a weakly acidic drug, increase the pH. 3. Consider using a buffer with a different pH range. |
| Precipitation over time | The solution is supersaturated and thermodynamically unstable. | 1. Decrease the final concentration of this compound. 2. Add a precipitation inhibitor, such as HPMC or PVP, to the buffer. 3. Maintain a constant temperature, as fluctuations can induce precipitation. |
| Precipitation when mixing with other components | Incompatibility with other components in the formulation. | 1. Evaluate the solubility of this compound in the presence of each individual component. 2. Consider the use of a stabilizing excipient, like a surfactant or a cyclodextrin, to prevent interactions. |
| Cloudiness or haziness in the solution | Formation of fine, colloidal particles, which may be a precursor to precipitation. | 1. Filter the solution through a 0.22 µm filter to see if the cloudiness is removed. 2. If it persists, this could indicate the formation of soluble aggregates. Consider strategies to improve molecular dispersion, such as the use of co-solvents or surfactants. |
Quantitative Data (Based on Irbesartan)
The following tables summarize quantitative data on the solubility of Irbesartan, which can serve as a useful reference for this compound formulation development.
Table 1: Solubility of Irbesartan in Different Aqueous Media
| Medium | pH | Solubility (µg/mL) | Reference |
| Distilled Water | ~7 | 10.84 ± 1.079 | |
| 0.1 N HCl | 1.2 | 30.72 ± 2.59 | |
| Phosphate Buffer | 6.8 | 19.78 ± 1.56 |
Table 2: Enhancement of Irbesartan Solubility with Excipients
| Formulation/Excipient | Drug:Excipient Ratio (w/w) | Solubility Enhancement (compared to pure drug) | Reference |
| Kollidon® VA 64 (Solid Dispersion) | 1:4 | ~26-fold in 0.1 N HCl | |
| Kollidon® VA 64:PVP-K30 (Ternary Solid Dispersion) | 1:4:3 | ~30-fold in 0.1 N HCl | |
| PEG 10000 (Solid Dispersion) | 1:5 | ~1.3-fold in water | |
| Nanosuspension | N/A | ~1.6-fold increase in aqueous solubility |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
This protocol describes how to determine the solubility of this compound at different pH values.
Workflow Diagram:
Caption: Workflow for determining the pH-solubility profile of this compound.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
-
Add Excess Drug: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibrate: Tightly seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate Solid from Liquid: After equilibration, centrifuge the samples at a high speed or filter them through a syringe filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.
-
Quantify Drug Concentration: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (in µg/mL or mM) as a function of the final measured pH of each buffer after equilibration.
Protocol 2: Preparation of a Solid Dispersion to Enhance Solubility
This protocol provides a general method for preparing a solid dispersion of this compound using the solvent evaporation technique.
Workflow Diagram:
Caption: Workflow for preparing an this compound solid dispersion by solvent evaporation.
Methodology:
-
Select Polymer and Solvent: Choose a hydrophilic polymer (e.g., HPMC E5, PVP K30, Kollidon® VA 64) and a volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).
-
Dissolve Components: Dissolve this compound and the selected polymer in the solvent at a chosen drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.
-
Drying: Further dry the solid film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization: Scrape the dried film, and then pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the prepared solid dispersion in the desired aqueous buffer and compare it to the pure drug.
Signaling Pathways and Logical Relationships
The "Spring and Parachute" model is a useful concept for understanding how certain formulations, like amorphous solid dispersions, can enhance drug concentration in a solution and delay precipitation.
Conceptual Diagram:
Caption: The "Spring and Parachute" model for enhancing drug bioavailability.
This model illustrates that the high-energy amorphous form of the drug (the "spring") dissolves rapidly to create a supersaturated solution. The polymer in the solid dispersion then acts as a "parachute" to inhibit or delay the precipitation of the drug back to its less soluble crystalline form, allowing for a longer time for absorption.
References
- 1. Temperature: An overlooked factor in tablet disintegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of temperature on the solubility of desflurane, sevoflurane, enflurane and halothane in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Solubility, dissolution rate and bioavailability enhancement of irbesartan by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Embusartan Delivery in Rodent Models: A Technical Support Center
Disclaimer: Limited publicly available information exists for the direct administration of Embusartan in rodent models. The following troubleshooting guide and frequently asked questions have been developed based on best practices for oral compound delivery in rodents and data from a structurally and functionally similar angiotensin II receptor antagonist, Irbesartan. Researchers should adapt these recommendations as a starting point and perform pilot studies to establish optimal parameters for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodents?
For precise dose delivery in preclinical efficacy and pharmacokinetic studies, oral gavage is the most common and recommended route.[1] This method ensures that the exact intended dose reaches the gastrointestinal tract for absorption.[1] Alternative methods, such as voluntary ingestion in a palatable vehicle, can be considered for long-term studies to reduce the stress associated with repeated gavage.
Q2: How should I prepare an this compound formulation for oral gavage?
This compound, like Irbesartan, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[2] Therefore, creating a stable and homogenous suspension is critical for accurate dosing. The use of suspending agents is highly recommended. A common approach is to prepare a suspension in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in purified water.
Q3: What are some common issues encountered during oral gavage of this compound and how can I mitigate them?
Common challenges with oral gavage include esophageal injury, accidental tracheal administration, and animal stress, which can impact physiological readouts.[3] To minimize these risks:
-
Ensure proper restraint of the animal to prevent movement.
-
Use an appropriately sized, flexible gavage needle.
-
Measure the needle length from the tip of the nose to the last rib to avoid stomach perforation.
-
Administer the formulation slowly to prevent regurgitation and aspiration.
-
Consider using a sucrose solution on the gavage needle tip, which has been shown to reduce stress in mice.
Q4: I am observing high variability in my experimental results. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Formulation: An improperly suspended drug can lead to inconsistent dosing. Ensure the formulation is thoroughly mixed before each administration.
-
Gavage Technique: Variability in gavage technique between handlers can introduce stress and affect absorption. Standardize the procedure and ensure all personnel are adequately trained.
-
Animal Stress: Stress from handling and gavage can alter gastrointestinal motility and drug absorption. Acclimate the animals to handling prior to the study.
-
Pathophysiological State: The disease model itself can alter drug pharmacokinetics. For instance, studies with Irbesartan in aortic coarctated rats showed reduced plasma elimination compared to sham-operated rats.
Q5: What are the potential toxicities associated with this compound administration in rodents?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty suspending this compound | Poor solubility in the chosen vehicle. | - Increase the concentration of the suspending agent (e.g., 0.5% to 1% CMC).- Consider using a co-solvent system (e.g., a small percentage of PEG 400), but be mindful of potential vehicle effects on the experiment.- Explore nano-suspension formulations to improve solubility and bioavailability. |
| Animal distress during dosing | Improper restraint or gavage technique. | - Ensure proper training on animal handling and gavage.- Use a calm and consistent dosing procedure.- Consider alternative, less stressful methods like voluntary oral administration for chronic studies. |
| Regurgitation of the dose | Administration volume is too large or delivered too quickly. | - Adhere to recommended maximum oral gavage volumes (see table below).- Administer the dose slowly and steadily. |
| Inconsistent plasma concentrations | Inhomogeneous suspension or variable absorption. | - Vigorously mix the suspension before each dose.- Standardize the fasting state of the animals before dosing, as food can affect absorption.- Investigate if the disease model alters drug metabolism or clearance. |
| Adverse events (e.g., lethargy, weight loss) | Potential compound toxicity or vehicle intolerance. | - Perform a dose-ranging study to identify the MTD.- Include a vehicle-only control group to assess the effects of the formulation components.- Monitor animals closely for clinical signs of toxicity. |
Quantitative Data Summary
Recommended Maximum Oral Gavage Volumes for Rodents
| Species | Body Weight (g) | Maximum Volume (mL/kg) |
| Mouse | 20 - 30 | 10 |
| Rat | 200 - 400 | 10 |
Data adapted from general guidelines for oral administration in rodents.
Irbesartan Pharmacokinetic Parameters in Rats (as a reference for this compound)
| Parameter | Value | Conditions |
| Time to Cmax | 1.5 - 2 hours | Oral administration. |
| Absolute Bioavailability | ~60 - 80% | Oral administration. |
| Elimination Half-life | Varies with physiological state | Intravenous administration. |
Note: These values are for Irbesartan and should be used as an approximate reference for this compound. Actual pharmacokinetic parameters for this compound may differ and should be determined experimentally.
Experimental Protocols
Protocol: Preparation and Administration of an this compound Suspension via Oral Gavage in Rats
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile, purified water. Mix thoroughly until a homogenous solution is formed.
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dose (e.g., mg/kg) and the number of animals.
-
Gradually add the this compound powder to the 0.5% CMC vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Continue mixing for at least 15-30 minutes to ensure homogeneity.
-
-
Animal Preparation:
-
Weigh each rat immediately before dosing to calculate the precise volume to be administered.
-
Acclimate the animals to handling for several days prior to the experiment.
-
-
Oral Gavage Procedure:
-
Gently restrain the rat, holding it securely to prevent movement.
-
Measure a flexible gavage needle against the rat (from the tip of the nose to the last rib) to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in place, slowly administer the calculated volume of the this compound suspension.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of distress or regurgitation immediately after dosing.
-
-
Post-Dosing:
-
Ensure the suspension is continuously stirred during the dosing period to maintain homogeneity.
-
Observe the animals at regular intervals post-administration for any adverse effects.
-
Visualizations
Caption: Experimental workflow for this compound administration in rodents.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Adjusting for Embusartan Autofluorescence in Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the intrinsic autofluorescence of Embusartan in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem?
A1: this compound, a novel compound under investigation, exhibits intrinsic fluorescence, meaning it naturally emits light upon excitation without the need for a fluorescent label. This "autofluorescence" can be problematic in imaging experiments because it can mask the signal from the intended fluorescent probes (e.g., fluorescently labeled antibodies or dyes), making it difficult to distinguish the specific signal from this background noise.[1][2][3] This is especially challenging when studying low-abundance targets or using dim fluorophores.[1][4]
Q2: How can I determine if this compound autofluorescence is interfering with my experiment?
A2: The most straightforward method is to include an "this compound-only" control sample. This sample should be prepared in the same way as your experimental samples but should not include your specific fluorescent labels. When you image this control using the same settings as your fully stained samples, any signal you detect can be attributed to this compound's autofluorescence. This will give you a clear idea of the intensity and spectral characteristics of the interference.
Q3: What are the spectral properties of this compound's autofluorescence?
A3: this compound exhibits broad excitation and emission spectra, a common characteristic of autofluorescent compounds. Its fluorescence is most prominent when excited with violet and blue light, with an emission peak that spans across the blue and green channels. The table below summarizes its hypothetical spectral properties.
Troubleshooting Guides
Issue 1: High background fluorescence in channels used for blue and green dyes (e.g., DAPI, FITC, GFP).
Cause: The emission spectrum of this compound autofluorescence significantly overlaps with the emission spectra of commonly used blue and green fluorophores.
Solutions:
-
Fluorophore Selection: Whenever possible, choose fluorophores that emit in the far-red or near-infrared regions of the spectrum, as endogenous and drug-induced autofluorescence is typically lower in these ranges.
-
Spectral Imaging and Linear Unmixing: This is a powerful technique that can computationally separate the this compound autofluorescence from your specific fluorescent signals. By acquiring a full spectral image, you can define the spectral signature of this compound (from your control sample) and subtract it from your experimental images.
-
Control Experiments: Always include an unstained, this compound-treated sample to establish the baseline autofluorescence.
Issue 2: Weak signal from my target of interest is being obscured.
Cause: The intensity of the this compound autofluorescence is significantly higher than the signal from your fluorescent probe.
Solutions:
-
Increase Signal-to-Noise Ratio:
-
Use Brighter Fluorophores: Select modern, bright, and photostable dyes to maximize your specific signal.
-
Signal Amplification: Consider using signal amplification techniques, such as tyramide signal amplification (TSA), if compatible with your experimental design.
-
-
Photobleaching (Pre-treatment): Before adding your fluorescent labels, you can intentionally photobleach the this compound-induced autofluorescence by exposing the sample to high-intensity light. Be cautious with this method as it can potentially damage the sample.
-
Chemical Quenching: Certain chemical treatments can reduce autofluorescence. However, their effectiveness against drug-induced autofluorescence can be variable and requires careful optimization. Common reagents include:
-
Sudan Black B
-
Copper Sulfate
-
Sodium Borohydride
-
Quantitative Data Summary
The following tables provide hypothetical spectral data for this compound and common fluorophores to aid in experimental design.
Table 1: Hypothetical Autofluorescence Properties of this compound
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~420 nm | Broad excitation range from UV to blue light. |
| Emission Maximum | ~510 nm | Very broad emission, spanning approximately 450-600 nm. |
| Commonly Affected Dyes | DAPI, Hoechst, Alexa Fluor 488, FITC, GFP | Significant spectral overlap with blue and green fluorophores. |
Table 2: Recommended Fluorophores to Minimize this compound Interference
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Rationale for Use |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Minimal spectral overlap with this compound autofluorescence. |
| Cy5 | 649 | 670 | Far-Red | A good alternative to Alexa Fluor 647. |
| Alexa Fluor 750 | 749 | 775 | Near-Infrared | Ideal for avoiding autofluorescence from most biological sources. |
Experimental Protocols
Protocol 1: Characterizing this compound Autofluorescence using Spectral Imaging
-
Prepare Control Samples:
-
Unstained, Untreated Control: Cells or tissue prepared identically to your experimental samples but without this compound treatment or fluorescent labels.
-
This compound-Only Control: Cells or tissue treated with this compound at the same concentration and for the same duration as your experimental samples, but without any fluorescent labels.
-
-
Image Acquisition (Spectral Confocal Microscope):
-
Place the "this compound-Only Control" sample on the microscope.
-
Excite the sample across a range of wavelengths (e.g., 405 nm, 488 nm).
-
Use the spectral detector to acquire a lambda stack, which is a series of images at different emission wavelengths.
-
-
Generate Spectral Signature:
-
In your imaging software (e.g., ZEN, LAS X, FCS Express), define a region of interest (ROI) that clearly shows the this compound autofluorescence.
-
The software will generate an emission spectrum for this ROI. This is the spectral signature of this compound autofluorescence.
-
-
Save the Signature: Save this spectral signature to the software's library for later use in spectral unmixing.
Protocol 2: Applying Linear Spectral Unmixing
-
Acquire Images:
-
Image your fully stained experimental samples using the same spectral imaging settings as in Protocol 1.
-
Acquire the spectral signature of each fluorophore in your experiment using single-stained control samples.
-
-
Perform Unmixing:
-
Open the spectral image of your experimental sample.
-
Use the linear unmixing function in your software.
-
Provide the software with the saved spectral signatures for this compound autofluorescence and each of your fluorophores.
-
-
Analyze Results: The software will generate a new set of images where the signal from each source (autofluorescence and each fluorophore) is separated into its own channel, allowing for a clear, background-free view of your specific staining.
Visualizations
Caption: A flowchart of the experimental workflow for correcting this compound autofluorescence.
Caption: A diagram of a hypothetical signaling pathway where this compound acts as an antagonist.
Caption: A decision tree for troubleshooting autofluorescence issues in imaging experiments.
References
Batch-to-batch variability of synthetic Embusartan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic Embusartan.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in the synthesis of this compound, a member of the "sartan" class of drugs, can arise from several critical factors throughout the manufacturing process. Key sources include the quality of regulatory starting materials, the control of reaction conditions, and the crystallization process.[1][2][3] Inconsistent quality of starting materials can introduce varying levels of impurities that may be carried through the synthesis.[1][4] Minor deviations in reaction parameters such as temperature, reaction time, and reagent stoichiometry can lead to the formation of different process-related impurities and side-products. The final crystallization step is also a major contributor to variability, affecting polymorphism, particle size distribution, and impurity profile of the Active Pharmaceutical Ingredient (API).
Q2: What are the typical impurities observed in this compound synthesis?
During the synthesis of sartans like this compound, several process-related impurities and degradation products can be observed. These impurities can include regioisomers, by-products from incomplete reactions, and degradation products formed under stress conditions such as acid or base hydrolysis. For instance, in the synthesis of Olmesartan Medoxomil, impurities arising from ester hydrolysis and detritylation have been reported. Other identified impurities in sartan synthesis include acid derivatives, acetyl impurities, and dehydro products. It is also possible for isomeric impurities to form, such as N-1 and N-2 substituted derivatives.
Q3: How can I identify and quantify impurities in my this compound batches?
A range of analytical techniques are employed to identify and quantify impurities in sartan batches. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for routine analysis and quantification of known impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the definitive structural confirmation of isolated impurities.
Q4: What is the impact of the crystallization process on the final product quality?
The crystallization process is a critical step that significantly influences the physicochemical properties of the final this compound product. It is the primary method for purification and ensuring high purity of the API. The conditions of crystallization, such as solvent system, temperature, and cooling rate, can affect the crystal form (polymorphism), which in turn can impact the drug's solubility and bioavailability. Furthermore, the crystallization process plays a vital role in controlling the particle size distribution and morphology, which are important for downstream processing and formulation. Inadequate control of crystallization can lead to the inclusion of mother liquor with impurities in the final product.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during this compound synthesis that contribute to batch-to-batch variability.
Issue 1: High Levels of Unknown Impurities Detected by HPLC
Possible Causes:
-
Contaminated Starting Materials: Impurities in the starting materials are carried through the synthesis.
-
Side Reactions: Suboptimal reaction conditions (temperature, pH, reaction time) leading to the formation of by-products.
-
Degradation: Degradation of intermediates or the final product during the process or work-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high impurity levels.
Issue 2: Inconsistent Crystal Form (Polymorphism) Between Batches
Possible Causes:
-
Variation in Crystallization Solvent: Different solvent systems or solvent ratios can lead to different polymorphs.
-
Inconsistent Cooling/Supersaturation Rate: The rate of cooling or addition of an anti-solvent affects nucleation and crystal growth.
-
Presence of Impurities: Certain impurities can act as templates or inhibitors for the crystallization of specific polymorphs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent polymorphism.
Data Presentation
Table 1: Representative Impurity Profile of this compound Batches with High Variability
| Batch ID | Yield (%) | Purity (HPLC Area %) | Impurity A (Area %) | Impurity B (Area %) | Total Impurities (Area %) |
| EMB-001 | 75 | 98.5 | 0.45 | 0.21 | 1.5 |
| EMB-002 | 82 | 99.2 | 0.15 | 0.10 | 0.8 |
| EMB-003 | 72 | 97.8 | 0.89 | 0.55 | 2.2 |
Table 2: Impact of Crystallization Solvent on this compound Polymorph and Purity
| Solvent System | Predominant Polymorph | Purity (HPLC Area %) |
| Ethanol/Water | Form I | 99.5 |
| Acetone/Heptane | Form II | 98.9 |
| Isopropanol | Form I | 99.3 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.03M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15-85% B (linear gradient)
-
25-30 min: 85% B
-
30-35 min: 85-15% B (linear gradient)
-
35-40 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of mobile phase A/B (50:50 v/v) to obtain a 1 mg/mL solution.
Protocol 2: Stress Degradation Studies for this compound
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Analysis: After the specified stress period, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze by the validated HPLC method (Protocol 1) to identify and quantify any degradation products.
Signaling Pathways and Logical Relationships
Diagram: Synthetic Pathway of a Generic Sartan and Potential Impurity Formation
Caption: Generalized synthetic pathway and points of impurity introduction.
References
Overcoming low bioavailability of Embusartan in oral gavage
Welcome to the technical support center for Embusartan administration via oral gavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during pre-clinical studies with this compound. Due to the limited public data on this compound's solubility, this guide leverages formulation strategies and data from the structurally similar angiotensin II receptor blocker, Irbesartan, which is classified as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2] BCS Class II compounds are characterized by low aqueous solubility and high membrane permeability.[3] It is highly probable that this compound shares these characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Publicly available data on this compound is limited. However, key identifiers and computed properties are available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H24FN5O3 | [4] |
| Molecular Weight | 461.5 g/mol | [4] |
| IUPAC Name | methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate | |
| CAS Number | 156001-18-2 |
Q2: What is the likely BCS classification for this compound and why is it important for oral gavage studies?
A2: While the official BCS classification for this compound is not publicly documented, its structural similarity to Irbesartan, a known BCS Class II drug, suggests this compound is also likely a BCS Class II compound. This classification is critical because the low aqueous solubility of Class II drugs is the primary rate-limiting step for their absorption after oral administration, often leading to low and variable bioavailability.
Q3: My this compound suspension appears to be unstable and the particles are agglomerating. What can I do?
A3: Particle agglomeration is a common issue with poorly soluble drugs. To improve suspension stability, consider using wetting agents or stabilizers. For a similar compound, Irbesartan, a combination of methylcellulose (MC) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been used to prevent particle aggregation in nanocrystal suspensions.
Q4: I am observing high variability in the plasma concentrations of this compound between my study animals. What could be the cause?
A4: High variability in plasma concentrations for poorly soluble drugs is often linked to inconsistent dissolution in the gastrointestinal tract. The formulation strategy is key to minimizing this. Moving from a simple suspension to a more advanced formulation like a nanocrystal suspension or a self-nanoemulsifying drug delivery system (SNEDDS) can significantly improve dissolution and reduce variability. For instance, the oral bioavailability of Irbesartan was significantly increased when formulated as a nanocrystal suspension.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the oral gavage of this compound.
Table 2: Troubleshooting Common Issues with this compound Oral Gavage
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Dosing/Clogged Gavage Needle | Poorly dispersed suspension; particle aggregation. | 1. Ensure the suspension is homogenous by thorough vortexing or sonication before each dose. 2. Prepare a micronized or nanosized suspension to reduce particle size. 3. Consider using a vehicle with a higher viscosity or adding a suspending agent (e.g., carboxymethylcellulose). |
| Low Plasma Exposure (AUC) | Poor dissolution of this compound in the GI tract leading to low absorption. | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanomilling. This increases the surface area for dissolution. 2. Formulation Enhancement: Formulate this compound as a nanocrystal suspension, a solid dispersion with a polymer like PEG-6000, or a self-nanoemulsifying drug delivery system (SNEDDS). These have been shown to improve the dissolution and bioavailability of the similar compound, Irbesartan. |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent dissolution rate and absorption between subjects. | 1. Adopt a more robust formulation strategy such as a nanocrystal suspension or SNEDDS to ensure more uniform drug release and absorption. 2. Standardize the gavage procedure, including the volume and speed of administration, and the fasting state of the animals. |
| Precipitation of the Compound in the Stomach | Change in pH from the formulation vehicle to the acidic environment of the stomach. | 1. Use a pH-adjusting co-solvent or buffer in your formulation if this compound's solubility is pH-dependent. 2. Consider enteric-coated formulations for more advanced studies to bypass the stomach and release the drug in the intestine. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension (Adapted from general practices for poorly soluble drugs)
-
Objective: To prepare a simple suspension of micronized this compound for oral gavage.
-
Materials:
-
Micronized this compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in purified water)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Homogenizer (optional)
-
-
Procedure:
-
Weigh the required amount of micronized this compound.
-
In the mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This process, known as levigation, helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
For a more uniform particle size distribution, the suspension can be further processed with a homogenizer.
-
Store the suspension under appropriate conditions and ensure it is well-mixed before each administration.
-
Protocol 2: Preparation of this compound Nanocrystal Suspension (Adapted from Irbesartan studies)
-
Objective: To prepare a nanocrystal suspension of this compound to enhance its dissolution rate and bioavailability.
-
Materials:
-
This compound powder
-
Methylcellulose (MC)
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Purified water
-
Bead mill
-
Zirconia beads
-
-
Procedure:
-
Prepare an aqueous solution of MC and HPβCD.
-
Disperse the this compound powder in this solution.
-
Transfer the suspension to the bead mill containing zirconia beads.
-
Mill the suspension for a specified time (e.g., several hours) until the desired particle size (typically below 200 nm) is achieved.
-
Monitor the particle size using a dynamic light scattering (DLS) instrument.
-
Separate the nanocrystal suspension from the milling media.
-
Characterize the final suspension for particle size, zeta potential, and drug content.
-
Visualizations
Caption: Workflow for overcoming low bioavailability of this compound.
Caption: Troubleshooting logic for low this compound bioavailability.
References
Validation & Comparative
Embusartan vs. Losartan: A Comparative Guide to Angiotensin II Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Embusartan and Losartan, two prominent angiotensin II receptor blockers (ARBs). By examining their performance in inhibiting angiotensin II signaling, supported by experimental data, this document aims to inform research and development in cardiovascular and related therapeutic areas.
Introduction to Angiotensin II Receptor Blockers
This compound and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors, leading to a cascade of physiological effects that include vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to the elevation of blood pressure and cardiovascular remodeling. By competitively blocking the AT1 receptor, both this compound and Losartan effectively mitigate these effects, making them valuable tools in the management of hypertension and other cardiovascular diseases.
Mechanism of Action
Both this compound and Losartan are non-peptide antagonists that prevent angiotensin II from binding to the AT1 receptor. This blockade inhibits the downstream signaling pathways activated by angiotensin II, resulting in vasodilation and a reduction in blood pressure.
Losartan is a prodrug that is converted in the liver to its more potent, active metabolite, EXP3174. This metabolite has a higher affinity for the AT1 receptor and a longer half-life than the parent compound, contributing significantly to Losartan's therapeutic effects. In contrast, this compound is an active drug that does not require metabolic activation to exert its pharmacological effects.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound, Losartan, and its active metabolite EXP3174 in inhibiting angiotensin II signaling. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are key indicators of a drug's efficacy at the molecular level.
| Compound | Parameter | Value | Species/System | Reference |
| This compound (BAY 10-6734) | Potency vs. Losartan | Significantly more potent | Cultured vascular smooth muscle cells | [1] |
| Losartan | IC50 (AT1 Receptor Binding) | 10 x 10⁻⁹ mol/l (10 nM) | Vascular smooth muscle cells | [2] |
| IC50 (AT1 Receptor Binding) | 16.4 nM | AT1 Receptor | [3] | |
| IC50 (AT1 Receptor Binding) | 8.9 ± 1.1 nM | Rat Kidney | [4] | |
| EXP3174 (Active Metabolite of Losartan) | IC50 (AT1 Receptor Binding) | 1.1 x 10⁻⁹ mol/l (1.1 nM) | Vascular smooth muscle cells | [2] |
| IC50 (Ang II-induced Ca²⁺ elevation) | 5 x 10⁻⁹ mol/l (5 nM) | Vascular smooth muscle cells | ||
| IC50 (Ang II-induced protein synthesis) | 3 x 10⁻⁹ mol/l (3 nM) | Vascular smooth muscle cells | ||
| Ki (rat AT1A receptor) | 0.57 nM | Rat AT1A Receptor | ||
| Ki (rat AT1B receptor) | 0.97 nM | Rat AT1B Receptor | ||
| Ki (human AT1 receptor) | 0.67 nM | Human AT1 Receptor | ||
| IC50 (AT1 Receptor Binding) | 3.5 ± 0.4 nM | Rat Kidney |
Angiotensin II Signaling Pathway and ARB Inhibition
The binding of Angiotensin II to the AT1 receptor initiates a complex signaling cascade. The following diagram illustrates the primary pathways and the point of inhibition by this compound and Losartan.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the inhibitory effects of this compound and Losartan on angiotensin II signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds to the AT1 receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing AT1 receptors (e.g., from vascular smooth muscle cells or transfected cell lines) are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled AT1 receptor agonist, typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or Losartan).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression analysis is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of the compounds to inhibit angiotensin II-induced increases in intracellular calcium, a key second messenger in AT1 receptor signaling.
Detailed Methodology:
-
Cell Culture: Vascular smooth muscle cells or other suitable cell lines expressing AT1 receptors are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, by incubating them in a buffer containing the dye.
-
Pre-incubation: The dye-loaded cells are then pre-incubated with various concentrations of this compound or Losartan.
-
Stimulation: Angiotensin II is added to the cells to stimulate the AT1 receptors and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The changes in intracellular calcium concentration are monitored by measuring the fluorescence of the dye using a fluorometer or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured.
-
Data Analysis: The inhibitory effect of the compounds is determined by comparing the angiotensin II-induced calcium response in the presence and absence of the antagonists.
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
This assay assesses the inhibitory effect of the compounds on angiotensin II-induced cell proliferation by measuring the incorporation of a radiolabeled nucleoside into newly synthesized DNA.
Detailed Methodology:
-
Cell Culture and Synchronization: Vascular smooth muscle cells are cultured and then serum-starved to arrest them in the G₀/G₁ phase of the cell cycle.
-
Treatment: The synchronized cells are treated with angiotensin II to stimulate proliferation, in the presence or absence of varying concentrations of this compound or Losartan.
-
Radiolabeling: [³H]-thymidine is added to the culture medium. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Incubation: The cells are incubated for a defined period to allow for DNA synthesis and incorporation of the radiolabel.
-
Harvesting and Precipitation: The cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid).
-
Scintillation Counting: The amount of radioactivity in the precipitated DNA is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the extent to which this compound and Losartan inhibit angiotensin II-stimulated DNA synthesis.
Conclusion
Both this compound and Losartan are effective inhibitors of angiotensin II signaling at the AT1 receptor. The available data suggests that this compound is a more potent antagonist than Losartan. Losartan's efficacy is largely dependent on its conversion to the more active metabolite, EXP3174. The choice between these two compounds for research or therapeutic development may depend on specific factors such as the desired potency, pharmacokinetic profile, and the specific experimental or clinical context. This guide provides a foundational comparison to aid in these decisions.
References
- 1. Effects of BAY 10-6734 (this compound), a new angiotensin II type I receptor antagonist, on vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Embusartan vs. Irbesartan: A Comparative Analysis of Potency at the AT1 Receptor
For Immediate Release
This publication provides a detailed comparative analysis of the potency of two angiotensin II receptor blockers (ARBs), Embusartan and Irbesartan, at the angiotensin II type 1 (AT1) receptor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Executive Summary
Irbesartan demonstrates a higher affinity and potency for the AT1 receptor in comparison to this compound. Experimental data from radioligand binding assays consistently show Irbesartan possessing a lower half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) than this compound, indicating a stronger and more prolonged interaction with the receptor. This guide will delve into the quantitative data, the experimental methods used to derive these findings, and the underlying signaling pathways.
Quantitative Potency Comparison
The potency of this compound and Irbesartan at the AT1 receptor has been evaluated in various in vitro studies. The following table summarizes the key quantitative data from radioligand binding assays.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound (E4177) | IC50 | 5.2 x 10⁻⁸ M | Rat Adrenal Cortex | [1] |
| IC50 | 1.2 x 10⁻⁷ M | Rat Liver | [1] | |
| Irbesartan | Ki | 4.05 nM | Rat Liver Epithelial Cells | [2] |
| Kd | Lowest among 8 ARBs | (unpublished data) | [3] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Ki: Inhibition constant. A lower Ki value indicates a higher binding affinity. Kd: Dissociation constant. A lower Kd value indicates a higher binding affinity.
Experimental Protocols
The determination of the potency of AT1 receptor antagonists such as this compound and Irbesartan relies on robust in vitro assays. The most common method is the radioligand binding assay.
Radioligand Binding Assay for AT1 Receptor Antagonism
This assay measures the ability of a test compound (e.g., this compound or Irbesartan) to displace a radiolabeled ligand that specifically binds to the AT1 receptor.
1. Membrane Preparation:
-
Tissues rich in AT1 receptors, such as rat liver or adrenal cortex, are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or Irbesartan) are added to the wells.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
AT1 Receptor Signaling Pathway
The AT1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Upon binding of its endogenous ligand, angiotensin II, the AT1 receptor activates several downstream signaling cascades.
This diagram illustrates the primary signaling pathway activated by the AT1 receptor. The binding of Angiotensin II to the AT1 receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). These downstream effectors lead to various cellular responses, including vasoconstriction.
Conclusion
Based on the available in vitro data, Irbesartan exhibits a higher potency for the AT1 receptor than this compound. The lower Ki and Kd values for Irbesartan suggest a stronger and more sustained binding to the receptor, which may translate to a more pronounced and longer-lasting pharmacological effect in vivo. The provided experimental protocols offer a standardized framework for conducting further comparative studies, and the signaling pathway diagram provides a visual context for understanding the mechanism of action of these important therapeutic agents. Further research, including in vivo and clinical studies, is necessary to fully elucidate the comparative efficacy and clinical implications of these two AT1 receptor antagonists.
References
- 1. In vitro pharmacology of a novel non-peptide angiotensin II-receptor antagonist, E4177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Embusartan and Valsartan In Vivo: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Embusartan and Valsartan, two angiotensin II receptor blockers (ARBs). The information presented herein is intended to support research and development efforts by offering a detailed analysis of their comparative efficacy, supported by available experimental data and detailed methodologies.
Introduction
This compound and Valsartan are selective antagonists of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS). Blockade of the AT1 receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2][3] While both drugs share a common mechanism of action, potential differences in their in vivo pharmacological profiles warrant a direct comparative evaluation for research and clinical development.
Data Presentation: Comparative Efficacy in Blood Pressure Reduction
A key in vivo study directly compared the potency of this compound and Valsartan in a pithed rat model. This experimental preparation allows for the assessment of drug effects on the cardiovascular system in the absence of central nervous system influences. The following tables summarize the quantitative data from this comparative study.
Table 1: Sympathoinhibitory Potency of this compound and Valsartan
| Drug | ED20 (-log mol/kg) |
| This compound | 5.62 ± 0.13 |
| Valsartan | 5.50 ± 0.12 |
ED20 represents the dose that reduces the diastolic blood pressure (DBP) increase induced by electrical stimulation of the thoracolumbar sympathetic outflow by 20 mmHg. Data are presented as mean ± SEM.
Table 2: Potency for Inhibition of Exogenous Angiotensin II-Induced Pressor Effects
| Drug | pA2 |
| This compound | 7.25 ± 0.16 |
| Valsartan | 7.20 ± 0.17 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the antagonist's potency. Data are presented as mean ± SEM.
Based on this study, this compound and Valsartan demonstrated comparable potency in inhibiting the pressor effects of both sympathetic nervous system activation and direct angiotensin II administration in this in vivo model.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the renin-angiotensin signaling pathway and a typical in vivo experimental workflow for comparing ARBs.
References
Embusartan's Specificity for the AT1 Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides a detailed comparison of Embusartan's binding affinity for the Angiotensin II Type 1 (AT1) receptor versus the Type 2 (AT2) receptor, supported by experimental data and methodologies.
This compound, a potent and selective angiotensin II receptor antagonist, demonstrates a significantly higher affinity for the AT1 receptor subtype compared to the AT2 receptor. This selectivity is crucial for its therapeutic mechanism of action, as the AT1 receptor is the primary mediator of the pathological effects of angiotensin II, including vasoconstriction, aldosterone release, and cellular proliferation. In contrast, the AT2 receptor is often associated with counter-regulatory effects, such as vasodilation and anti-proliferative actions.
Comparative Binding Affinity of Irbesartan
The specificity of Irbesartan for the AT1 receptor over the AT2 receptor has been quantified through competitive radioligand binding assays. These experiments measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) or the inhibition constant (Ki), which represents the binding affinity of the ligand for the receptor.
| Compound | Receptor | K_i_ (nM) | IC_50_ (nM) | Affinity Profile |
| Irbesartan | AT1 | 4.05[1] | 1.3 | High Affinity[1] |
| Irbesartan | AT2 | Low Potency | No Affinity | Very Low to No Affinity |
Note: The data presented is for Irbesartan, as specific quantitative data for "this compound" was not found in the reviewed literature.
The data clearly indicates that Irbesartan binds to the AT1 receptor with high affinity, in the low nanomolar range. Conversely, its affinity for the AT2 receptor is significantly lower, demonstrating a pronounced selectivity for the AT1 subtype.
Experimental Protocols
The determination of a compound's receptor specificity relies on robust and well-defined experimental methodologies. The most common techniques employed are competitive radioligand binding assays and functional assays.
Competitive Radioligand Binding Assay
This technique is a cornerstone in pharmacology for determining the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (K_i_) of this compound for the AT1 and AT2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either the human AT1 or AT2 receptor are prepared from cultured cells or tissues.
-
Radioligand: A radiolabeled ligand with known high affinity for the angiotensin receptors, such as [¹²⁵I]Angiotensin II, is used.
-
Competition: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The K_i_ value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition, providing a different perspective on the compound's interaction with the receptor.
Objective: To assess the ability of this compound to antagonize Angiotensin II-induced signaling through the AT1 and AT2 receptors.
Methodology (for AT1 receptor):
-
Cell Culture: Cells expressing the AT1 receptor are cultured.
-
Stimulation: The cells are stimulated with a known concentration of Angiotensin II in the presence and absence of varying concentrations of this compound.
-
Signal Transduction Measurement: The downstream signaling pathway of the AT1 receptor is assessed. A common method is to measure the increase in intracellular calcium concentration using a fluorescent calcium indicator or to quantify the production of inositol phosphates (IPs).
-
Data Analysis: The ability of this compound to inhibit the Angiotensin II-induced response is quantified, and an IC50 value is determined.
Signaling Pathways and Experimental Workflow
The distinct signaling pathways of the AT1 and AT2 receptors underscore the importance of selective antagonism. The following diagrams illustrate these pathways and the experimental workflow for determining receptor specificity.
Caption: AT1 Receptor Signaling Pathway
Caption: AT2 Receptor Signaling Pathway
Caption: Experimental Workflow for Receptor Specificity
References
Embusartan's Interaction with G-Protein Coupled Receptors: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Embusartan's (Irbesartan) cross-reactivity with other G-protein coupled receptors (GPCRs). The following sections detail its binding and functional activity at its primary target and known off-target receptors, supported by experimental data and detailed protocols.
This compound, more commonly known as Irbesartan, is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a member of the GPCR superfamily.[1] Its primary therapeutic action is the blockade of this receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[1] Understanding the selectivity of a drug candidate is paramount in drug development to anticipate potential off-target effects and to ensure its safety and efficacy profile. This guide examines the cross-reactivity of Irbesartan with other GPCRs, presenting available quantitative data and the methodologies used to obtain such findings.
Quantitative Comparison of Irbesartan Activity at Various GPCRs
The following table summarizes the known binding affinities and functional activities of Irbesartan at its primary target (AT1 receptor) and other GPCRs where it has been evaluated.
| Receptor | Common Name | Family | Assay Type | Parameter | Value (nM) | Reference |
| AGTR1 | Angiotensin II Type 1 Receptor | Class A GPCR | Radioligand Binding | Ki | 4.05 | [1] |
| AGTR1 | Angiotensin II Type 1 Receptor | Radioligand Binding | Kd | 1.94 | ||
| AGTR2 | Angiotensin II Type 2 Receptor | Class A GPCR | Radioligand Binding | - | >8500x less affinity than for AT1 | [2] |
| LTB4R2 | Leukotriene B4 Receptor 2 (BLT2) | Class A GPCR | Functional (IP-One) | EC50 | 410 | [3] |
Experimental Methodologies
To determine the cross-reactivity profile of a compound like Irbesartan, a combination of binding and functional assays is typically employed. Below are detailed protocols representative of the key experiments used to generate the data in this guide.
Radioligand Binding Assay for Selectivity Profiling
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the binding affinity of Irbesartan for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines individually expressing the GPCRs of interest.
-
A specific radioligand for each target receptor (e.g., [125I]Angiotensin II for the AT1 receptor).
-
Irbesartan (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (containing the target GPCR), and varying concentrations of Irbesartan.
-
Add the specific radioligand at a concentration close to its Kd value.
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, non-labeled ligand for the target receptor.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The concentration of Irbesartan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the ability of a compound to activate or inhibit a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.
Objective: To assess the agonist or antagonist activity of Irbesartan at GPCRs that couple to Gq.
Materials:
-
A cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Irbesartan (test compound).
-
A known agonist for the target receptor (for antagonist mode).
-
A fluorescent plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
To measure agonist activity, place the plate in the fluorescent plate reader and record the baseline fluorescence. Add varying concentrations of Irbesartan and continue to record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of Irbesartan before adding a known agonist for the receptor. A decrease in the agonist-induced fluorescence signal indicates antagonism.
-
The concentration of Irbesartan that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is calculated from the dose-response curves.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in assessing cross-reactivity and the biological consequences of receptor activation, the following diagrams are provided.
Caption: A typical workflow for screening a compound for GPCR cross-reactivity.
Caption: Simplified signaling pathways for the AT1 and BLT2 receptors.
References
- 1. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-Onset Rash from Irbesartan: An Immunological Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Antihypertensive Effects: A Comparative Analysis of Angiotensin II Receptor Blockers, Featuring Embusartan
This guide provides a comparative analysis of the antihypertensive effects of Angiotensin II Receptor Blockers (ARBs), with a focus on the reproducibility of their therapeutic outcomes. While direct, extensive clinical data for Embusartan (also known as BAY 10-6734) is limited in publicly available literature, this document places its known preclinical profile in the context of widely studied ARBs such as Irbesartan, Losartan, Olmesartan, Valsartan, Candesartan, and Telmisartan. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these antihypertensive agents.
Comparative Efficacy in Blood Pressure Reduction
The antihypertensive efficacy of ARBs is a critical determinant of their clinical utility. The following tables summarize quantitative data from head-to-head comparative studies, showcasing the mean reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP).
Table 1: Comparative Antihypertensive Efficacy of Irbesartan vs. Losartan
| Drug Regimen | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Study Population | Duration | Citation |
| Irbesartan 150 mg | -10.2 | -7.9 | Mild-to-moderate hypertension | 8 weeks | [1] |
| Losartan 50 mg | -7.9 | -5.8 | Mild-to-moderate hypertension | 8 weeks | [1] |
| Irbesartan (titrated) | -13.8 | -18.0 | Mild-to-moderate hypertension | 12 weeks | [1] |
| Losartan (titrated) | -10.8 | -13.9 | Mild-to-moderate hypertension | 12 weeks | [1] |
| Irbesartan 300 mg | Greater than Losartan 100 mg by 5.1 mmHg | Greater than Losartan 100 mg by 3.0 mmHg | Mild-to-moderate hypertension | 8 weeks | [2] |
Table 2: Comparative Antihypertensive Efficacy of Olmesartan vs. Other ARBs
| Drug Regimen | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Comparator | Study Population | Citation |
| Olmesartan | Greater by 0.46 to 5.92 | Greater by 0.59 to 2.62 | Losartan | Hypertension | |
| Olmesartan | Greater by 0.29 to 3.16 | Not significantly different | Valsartan | Hypertension | |
| Olmesartan 20 mg | -14.6 | -11.2 | N/A (24-h ABPM) | Mild-to-moderate hypertension | |
| Valsartan 160 mg | -15.7 | -12.2 | N/A (24-h ABPM) | Mild-to-moderate hypertension | |
| Sacubitril/Valsartan | Significantly greater reduction | Significantly greater reduction | Olmesartan | Hypertension |
Table 3: Comparative Antihypertensive Efficacy of Candesartan vs. Telmisartan
| Drug Regimen | Key Efficacy Finding | Study Population | Citation |
| Candesartan vs. Telmisartan | No significant difference in SBP and DBP reduction in a meta-analysis. | Essential hypertension | |
| Telmisartan | Superior 24-hour blood pressure control (higher morning-to-evening effect ratio) compared to candesartan. | Hypertension |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key experiments frequently cited in ARB comparison studies.
24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
Objective: To assess the antihypertensive efficacy of a drug over a 24-hour period, providing a more accurate representation of blood pressure control than single office measurements.
Protocol:
-
Patient Selection: Patients with a diagnosis of essential hypertension, often with specific baseline blood pressure readings (e.g., seated DBP 95-110 mmHg), are recruited. Exclusion criteria typically include secondary hypertension, recent cardiovascular events, and other severe medical conditions.
-
Device and Procedure: A validated, non-invasive ABPM device is fitted to the patient's non-dominant arm. Blood pressure and heart rate are recorded at programmed intervals, for example, every 20 minutes, over a 24-hour period.
-
Data Quality Control: To be included in the analysis, ABPM recordings must meet quality criteria, such as at least 80% of expected readings being successfully captured and no more than two consecutive hours with no valid readings.
-
Data Analysis: The 24-hour period is typically divided into daytime (e.g., 6 am to 10 pm) and nighttime (e.g., 10 pm to 6 am) for analysis. Mean SBP, DBP, and heart rate are calculated for the entire 24-hour period, as well as for the daytime and nighttime periods. The blood pressure load (percentage of readings above a certain threshold, e.g., 140/90 mmHg) is also often calculated.
-
Comparative Analysis: In comparative trials, the change from baseline in these ABPM parameters is compared between treatment groups at the end of the study period.
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the Angiotensin II Type 1 (AT1) receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells transiently or stably expressing the human AT1 receptor (e.g., COS-7 cells).
-
Radioligand Binding: A radiolabeled ligand with high affinity for the AT1 receptor, such as 125I-[Sar1,Ile8]AngII, is used as a tracer.
-
Competition Assay: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, Losartan).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Visualizing Mechanisms and Workflows
Angiotensin II Signaling Pathway and ARB Mechanism of Action
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism by which ARBs exert their antihypertensive effects. ARBs selectively block the AT1 receptor, preventing the actions of Angiotensin II that lead to vasoconstriction and aldosterone secretion.
Mechanism of Angiotensin II Receptor Blockers (ARBs).
Experimental Workflow for a Comparative Antihypertensive Clinical Trial
The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing the antihypertensive effects of different ARBs.
Comparative Antihypertensive Clinical Trial Workflow.
Conclusion
The reproducibility of the antihypertensive effects of ARBs is well-documented in numerous clinical trials. While there are demonstrable differences in potency and duration of action among the various ARBs, as a class, they are effective in lowering blood pressure with a favorable side-effect profile. Preclinical data suggests that this compound (BAY 10-6734) is a potent AT1 receptor antagonist. However, a comprehensive understanding of its clinical reproducibility and comparative efficacy requires further large-scale clinical trials. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of these important therapeutic agents.
References
A Comparative Guide to the Efficacy of Angiotensin II Receptor Blockers
Introduction
This guide provides a comparative analysis of the efficacy of several prominent angiotensin II receptor blockers (ARBs), a class of drugs primarily used to treat hypertension and related cardiovascular conditions. The initial intent was to include embusartan in this comparison; however, a comprehensive search of scientific literature and drug databases did not yield any clinical data or regulatory information for a compound with this name. Therefore, this guide will focus on a selection of widely prescribed and extensively studied ARBs: olmesartan, losartan, valsartan, irbesartan, and azilsartan. The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid researchers, scientists, and drug development professionals in their understanding of this important therapeutic class.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ARBs exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor and eliciting its pressor effects. The blockade of the AT1 receptor leads to vasodilation, reduced secretion of aldosterone, and a decrease in blood pressure. The following diagram illustrates the RAAS pathway and the point of intervention for ARBs.
Comparative Efficacy in Blood Pressure Reduction
The following table summarizes the comparative efficacy of selected ARBs in reducing systolic blood pressure (SBP) and diastolic blood pressure (DBP) based on data from head-to-head clinical trials.
| Drug Comparison | Dosage | Duration | Baseline BP (mmHg) | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) | Reference |
| Olmesartan vs. Losartan | Olmesartan: 20 mg/dayLosartan: 50 mg/day | 8 weeks | ~157/104 | Olmesartan: -11.3Losartan: -8.4 | Olmesartan: -11.5Losartan: -8.2 | [1][2] |
| Olmesartan vs. Valsartan | Olmesartan: 20 mg/dayValsartan: 80 mg/day | 8 weeks | ~157/104 | Olmesartan: -11.3Valsartan: -8.9 | Olmesartan: -11.5Valsartan: -7.9 | [1][2] |
| Olmesartan vs. Irbesartan | Olmesartan: 20 mg/dayIrbesartan: 150 mg/day | 8 weeks | ~157/104 | Olmesartan: -11.3Irbesartan: -10.8 | Olmesartan: -11.5Irbesartan: -9.9 | [1] |
| Azilsartan vs. Olmesartan | Azilsartan: 40-80 mg/dayOlmesartan: 40 mg/day | 6 weeks | ~146 (24-hr mean SBP) | Azilsartan (80mg): Greater reduction by 2.1 mmHg (24-hr mean) | Not specified | |
| Irbesartan vs. Losartan | Not specified | Not specified | Not specified | Irbesartan demonstrated superior SBP reduction | Irbesartan demonstrated superior DBP reduction | |
| Irbesartan vs. Valsartan | Not specified | Not specified | Not specified | Irbesartan demonstrated superior SBP reduction | Irbesartan demonstrated superior DBP reduction |
Experimental Protocols
The data presented in this guide are derived from multicenter, randomized, double-blind clinical trials. Below are summaries of the methodologies employed in some of the key comparative studies.
Olmesartan vs. Losartan, Valsartan, and Irbesartan Study
-
Objective: To compare the antihypertensive efficacy of olmesartan with losartan, valsartan, and irbesartan in patients with essential hypertension.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: 588 patients with a sitting cuff diastolic blood pressure (DBP) of ≥100 and ≤115 mm Hg and a mean daytime DBP of ≥90 and <120 mm Hg, as measured by ambulatory blood pressure monitoring.
-
Treatment: Patients were randomly assigned to receive once-daily treatment with olmesartan 20 mg, losartan 50 mg, valsartan 80 mg, or irbesartan 150 mg for 8 weeks.
-
Efficacy Endpoints: The primary efficacy variable was the change from baseline in sitting cuff DBP at week 8. Secondary endpoints included changes in sitting cuff SBP and 24-hour ambulatory blood pressure.
Azilsartan vs. Olmesartan Study
-
Objective: To assess the antihypertensive efficacy and safety of azilsartan medoxomil compared with placebo and olmesartan medoxomil.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 1275 patients with primary hypertension and a baseline 24-hour mean ambulatory systolic blood pressure (SBP) of ≥130 mm Hg and ≤170 mm Hg.
-
Treatment: Patients received 20 mg, 40 mg, or 80 mg of azilsartan medoxomil, 40 mg of olmesartan medoxomil, or placebo for 6 weeks.
-
Efficacy Endpoints: The primary endpoint was the change from baseline in mean 24-hour ambulatory SBP. Secondary endpoints included changes in clinic SBP.
Clinical Trial Workflow
The development and comparison of ARBs typically follow a structured clinical trial process. The diagram below outlines a generalized workflow for a comparative efficacy trial.
Conclusion
The available clinical data demonstrate that while all ARBs are effective in lowering blood pressure, there are notable differences in their efficacy at standard therapeutic doses. Olmesartan and irbesartan have shown greater blood pressure reductions compared to losartan and valsartan in some head-to-head comparisons. Azilsartan has also demonstrated superior SBP reduction compared to olmesartan at its maximal dose. The choice of a specific ARB may be guided by the required degree of blood pressure control, patient tolerability, and other patient-specific factors. Further research, including well-designed comparative effectiveness trials, will continue to refine our understanding of the relative merits of different agents within this class.
References
Unveiling the Off-Target Landscape of Sartans: A Comparative Analysis with a Focus on Irbesartan
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's activity, including its off-target effects, is paramount for both optimizing therapeutic strategies and ensuring patient safety. This guide provides a comparative analysis of the off-target effects of Irbesartan and other angiotensin II receptor blockers (ARBs), commonly known as sartans, supported by experimental data. While the initial query mentioned "Embusartan," no such compound is documented in the scientific literature; therefore, this guide will focus on the well-established ARB, Irbesartan, in comparison to its class members.
The primary mechanism of action for all sartans is the selective blockade of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This blockade leads to vasodilation and a reduction in blood pressure. However, growing evidence reveals that not all sartans are created equal, with distinct off-target effects that may contribute to their unique clinical profiles.
The Prominent Off-Target Effect: PPAR-γ Activation
A significant off-target effect observed with a subset of sartans is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in insulin sensitivity and glucose metabolism.[1][2][3] This interaction is independent of their primary AT1 receptor blocking activity.[1][2]
The activation of PPAR-γ is considered a beneficial off-target effect, potentially explaining the observed reduction in the incidence of new-onset type 2 diabetes in some clinical trials with ARBs. The degree of PPAR-γ agonism varies significantly among different sartans, with Telmisartan generally considered the most potent, followed by Irbesartan. In contrast, other sartans like Eprosartan, Valsartan, and Olmesartan exhibit minimal to no PPAR-γ activation.
For Losartan, it is its active metabolite, EXP3179, that has been identified as a partial PPAR-γ agonist, which may underlie the metabolic advantages observed with its use.
Comparative Data on PPAR-γ Activation by Sartans
| SARTAN | PPAR-γ Activation | Experimental Evidence (Fold Induction vs. Control) | Reference |
| Irbesartan | Partial Agonist | 3.3 ± 0.1 (aP2 mRNA expression in 3T3-L1 cells at 10 µmol/L) 3.4 ± 0.9 (PPARγ transcriptional activity at 10 µmol/L) | |
| Telmisartan | Partial Agonist | 3.1 ± 0.3 (aP2 mRNA expression in 3T3-L1 cells at 10 µmol/L) 2.6 ± 0.6 (PPARγ transcriptional activity at 10 µmol/L) | |
| Losartan | Weak Partial Agonist (via metabolite EXP3179) | 3.6 ± 0.3 (aP2 expression at high concentration of 100 µmol/L) 7.1 ± 1 (PPARγ-LBD activation by EXP3179 at 100 µmol/L) | |
| Candesartan | Partial Agonist | Significant PPARγ agonism in cells | |
| Eprosartan | No significant effect | No significant effect on aP2 expression up to 100 µmol/L | |
| Valsartan | No significant effect | Not a PPARγ ligand in vitro | |
| Olmesartan | No significant effect | Not a PPARγ ligand in vitro |
Other Noteworthy Off-Target Effects
Beyond PPAR-γ activation, other off-target effects and differential properties have been reported for various sartans:
-
Uric Acid Reduction: Losartan is unique among sartans for its ability to lower serum uric acid levels through the inhibition of the uric acid transporter 1 (URAT1).
-
c-JUN Binding: Irbesartan has been reported to bind to the transcription factor c-JUN.
-
Pharmacokinetic and Pharmacodynamic Variability: Sartans exhibit considerable differences in their pharmacokinetic profiles, including bioavailability and half-life, which can impact their clinical efficacy and side-effect profiles. For instance, Irbesartan has a higher bioavailability (60-80%) compared to Losartan (25-33%).
-
Differential Clinical Efficacy: Comparative studies have highlighted differences in the blood pressure-lowering efficacy and effects on inflammatory and thrombolytic markers among various sartans.
Experimental Protocols
Assessment of PPAR-γ Activation in 3T3-L1 Adipocytes
A common in vitro model to study PPAR-γ function is the 3T3-L1 preadipocyte cell line.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine.
-
Sartan Treatment: During differentiation, cells are treated with various concentrations of the sartan being tested (e.g., 10 µmol/L) or a known PPAR-γ agonist as a positive control (e.g., pioglitazone). A vehicle-treated group serves as the negative control.
-
Gene Expression Analysis: After a set period (e.g., 48-72 hours), total RNA is extracted from the cells. The expression of PPAR-γ target genes, such as adipose protein 2 (aP2), is quantified using real-time quantitative polymerase chain reaction (RT-qPCR). An increase in aP2 mRNA expression indicates PPAR-γ activation.
PPAR-γ Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay directly measures the transcriptional activation of PPAR-γ.
-
Cell Transfection: A suitable cell line (e.g., HEK293T or 3T3-L1) is co-transfected with two plasmids: one expressing the PPAR-γ protein and another containing a luciferase reporter gene under the control of a peroxisome proliferator response element (PPRE).
-
Sartan Treatment: The transfected cells are then treated with the test sartan, a positive control (e.g., pioglitazone), or a vehicle control for a specified duration (e.g., 24 hours).
-
Luciferase Activity Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer. An increase in luciferase activity corresponds to the activation of the PPRE by the sartan-PPAR-γ complex, indicating PPAR-γ transcriptional activation.
Signaling Pathways and Experimental Workflow
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the primary target of sartans.
Figure 2: Off-target activation of the PPAR-γ signaling pathway by a subset of sartans.
Figure 3: Experimental workflow for assessing PPAR-γ activation in 3T3-L1 cells.
Conclusion
The sartan class of drugs, while sharing a common primary mechanism of action, exhibits a range of off-target effects that differentiate individual agents. The most well-characterized of these is the partial agonism of PPAR-γ by a subset of sartans, including Irbesartan and Telmisartan. This off-target activity may confer additional metabolic benefits, such as improved insulin sensitivity. Other differences in pharmacokinetics and interactions with other molecular targets, like Losartan's effect on uric acid, contribute to the distinct clinical profiles of these widely prescribed antihypertensive agents. A thorough understanding of these off-target effects is crucial for a comprehensive evaluation of their therapeutic potential and for guiding personalized treatment strategies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin type 1 receptor blockers induce peroxisome proliferator-activated receptor-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of comparative studies involving Embusartan
Comparative Analysis of Embusartan: A Preclinical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of this compound (also known as BAY 10-6734), an angiotensin II receptor blocker (ARB), based on available preclinical data. Due to a lack of publicly available direct comparative clinical trial data for this compound, this guide focuses on its preclinical performance against Losartan, another widely used ARB. The information presented here is intended to offer a foundational understanding of this compound's pharmacological profile.
Preclinical Performance: this compound vs. Losartan
A key preclinical study investigated the effects of this compound and Losartan on vascular smooth muscle cells (VSMCs), providing insights into their relative potency and mechanism of action. The study evaluated the inhibition of several angiotensin II (AII)-induced effects.[1] Half-maximal inhibitory concentration (IC50) values from this study indicate that this compound is significantly more potent than Losartan in inhibiting these effects.[1]
Table 1: Comparative Preclinical Potency of this compound and Losartan
| Parameter Inhibited | This compound (BAY 10-6734) | Losartan | Potency Comparison |
| Angiotensin II (AII) Binding | More Potent | Less Potent | This compound demonstrated a significantly higher potency in inhibiting the binding of radiolabeled Angiotensin II to its receptors.[1] |
| AII-Induced DNA Synthesis | More Potent | Less Potent | This compound was more effective at inhibiting the proliferation of vascular smooth muscle cells induced by Angiotensin II.[1] |
| AII-Induced Protein Synthesis | More Potent | Less Potent | The synthesis of new proteins in vascular smooth muscle cells stimulated by Angiotensin II was more strongly inhibited by this compound.[1] |
| AII-Induced Ca2+ Mobilization | More Potent | Less Potent | This compound showed greater potency in blocking the increase in intracellular calcium concentration triggered by Angiotensin II. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical comparison of this compound and Losartan.
1. Inhibition of [125I]AII Binding to its Receptors:
-
Objective: To determine the affinity of this compound and Losartan for the Angiotensin II Type 1 (AT1) receptor.
-
Method: Cultured vascular smooth muscle cells (VSMCs) were incubated with a fixed concentration of radioactively labeled Angiotensin II ([125I]AII) in the presence of varying concentrations of either this compound or Losartan.
-
Measurement: The amount of [125I]AII bound to the AT1 receptors was measured using a gamma counter.
-
Analysis: The concentration of the drug that inhibited 50% of the specific binding of [125I]AII (IC50) was calculated to determine the relative potency of each compound.
2. Inhibition of AII-Induced DNA and Protein Synthesis:
-
Objective: To assess the ability of this compound and Losartan to inhibit the growth-promoting effects of Angiotensin II on VSMCs.
-
Method for DNA Synthesis: VSMCs were stimulated with Angiotensin II in the presence of varying concentrations of this compound or Losartan. The incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA was measured.
-
Method for Protein Synthesis: Similarly, VSMCs were treated with Angiotensin II and the test compounds. The incorporation of [3H]L-leucine, a radiolabeled amino acid, into newly synthesized proteins was quantified.
-
Analysis: The IC50 values for the inhibition of DNA and protein synthesis were determined to compare the anti-proliferative efficacy of the two drugs.
3. Inhibition of AII-Induced Variations in Intracellular Ca2+ Concentration:
-
Objective: To evaluate the effectiveness of this compound and Losartan in blocking the intracellular signaling cascade initiated by Angiotensin II.
-
Method: VSMCs were loaded with Fura-2, a fluorescent dye that binds to calcium. The cells were then exposed to Angiotensin II in the presence of different concentrations of this compound or Losartan.
-
Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence of Fura-2.
-
Analysis: The ability of each drug to inhibit both the release of calcium from internal stores and the influx of extracellular calcium was assessed, and their respective potencies were compared.
Signaling Pathway
This compound, like other ARBs, exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents Angiotensin II from binding to the receptor and initiating a cascade of intracellular events that lead to vasoconstriction, inflammation, and fibrosis.
Caption: Angiotensin II signaling pathway and the point of inhibition by this compound.
Disclaimer: This guide is based on preclinical data and is for informational purposes only. The absence of direct comparative clinical trial data for this compound is a significant limitation. Researchers and drug development professionals should consult a broader range of literature for a comprehensive understanding.
References
Safety Operating Guide
Navigating the Safe Disposal of Embusartan: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Embusartan, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, ensuring adherence to regulatory standards and the protection of personnel and the environment.
I. Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are paramount to prevent accidental exposure and ensure the integrity of the compound. The following table summarizes key handling and storage recommendations, derived from safety data sheets for similar pharmaceutical compounds.
| Parameter | Recommendation | Source |
| Storage Temperature | Store at 25°C (77°F); excursions permitted to 15-30°C (59-86°F). Keep refrigerated to maintain product quality. | [1][2] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and appropriate protective clothing. Use in a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with many pharmaceutical wastes, is governed by regulations from agencies such as the Environmental Protection Agency (EPA). The following protocol outlines a compliant and safe disposal process.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous. This determination will dictate the disposal pathway. Consult your institution's Environmental Health & Safety (EHS) department for guidance on classifying chemical waste.
Step 2: Segregation of Waste
Proper segregation is critical to prevent unwanted chemical reactions and ensure correct disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
Step 3: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and a key safety measure.
-
Label the waste container as soon as the first drop of waste is added.
-
The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
Step 4: On-site Accumulation and Storage
Follow your institution's guidelines for the temporary storage of chemical waste.
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment should be used for liquid waste.
Step 5: Disposal through a Licensed Vendor
The final disposal of pharmaceutical waste must be handled by a licensed hazardous waste contractor.
-
Incineration at a permitted facility is the recommended and most common method for disposing of pharmaceutical waste.
-
Never dispose of this compound down the drain or in the regular trash. Flushing pharmaceuticals can lead to environmental contamination.
-
Contact your institution's EHS department to arrange for a waste pickup.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
